molecular formula C11H15BrO4 B1611505 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene CAS No. 86489-89-6

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Cat. No.: B1611505
CAS No.: 86489-89-6
M. Wt: 291.14 g/mol
InChI Key: OIHGNVPUXDUQKY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a useful research compound. Its molecular formula is C11H15BrO4 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(bromomethyl)-1,2,4,5-tetramethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHGNVPUXDUQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)CBr)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441195
Record name 3-(BROMOMETHYL)-1,2,4,5-TETRAMETHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86489-89-6
Record name 3-(BROMOMETHYL)-1,2,4,5-TETRAMETHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (also referred to as 2,3,5,6-tetramethoxybenzyl bromide) presents a unique challenge in organic synthesis due to the extreme electron-donating nature of the four methoxy groups. This electron density makes the aromatic ring highly susceptible to electrophilic attack, rendering standard bromomethylation protocols prone to over-reaction (polymerization or bis-substitution) and oxidative degradation.

This guide outlines two distinct synthetic pathways:

  • The Stepwise "Pharma-Grade" Route: Utilizing Vilsmeier-Haack formylation followed by reduction and bromination. This offers maximum control over purity and is recommended for milligram-to-gram scale medicinal chemistry applications.

  • The Direct "Process-Scale" Route: A modified electrophilic aromatic substitution using paraformaldehyde and HBr. This is faster but requires strict stoichiometric control.

Retrosynthetic Analysis & Strategy

The target molecule is a benzylic bromide on a symmetric, electron-rich arene. The high reactivity of the benzylic position (prone to hydrolysis and self-alkylation) dictates that the bromine moiety should be introduced in the final step whenever possible.

Strategic Visualizer

Retrosynthesis Target 3-(Bromomethyl)- 1,2,4,5-tetramethoxybenzene (Target) Alcohol 2,3,5,6-Tetramethoxybenzyl alcohol Target->Alcohol Bromination (PBr3) SM 1,2,4,5-Tetramethoxybenzene (Starting Material) Target->SM Route B: Direct Aldehyde 2,3,5,6-Tetramethoxy- benzaldehyde Alcohol->Aldehyde Reduction (NaBH4) Aldehyde->SM Vilsmeier-Haack (POCl3/DMF) Direct Direct Bromomethylation (HCHO / HBr)

Figure 1: Retrosynthetic disconnection showing the Stepwise Route (Solid lines) and Direct Route (Dashed).

Route A: The Stepwise Protocol (Recommended for High Purity)

This route avoids the formation of diarylmethane byproducts common in direct bromomethylation of electron-rich rings.

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesize 2,3,5,6-tetramethoxybenzaldehyde. Mechanism: Electrophilic aromatic substitution using a chloroiminium ion.

  • Reagents: 1,2,4,5-Tetramethoxybenzene (1.0 eq), POCl

    
     (1.2 eq), DMF (Solvent/Reagent).
    
  • Key Insight: The 1,2,4,5-substitution pattern leaves the C3 and C6 positions sterically accessible but electronically super-activated. Temperature control is vital to prevent formylation at both positions.

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, place anhydrous DMF (5 mL per mmol substrate). Cool to 0°C.[1]

  • Activation: Add POCl

    
     dropwise over 15 minutes. The solution will turn pale yellow (formation of the Vilsmeier reagent). Stir for 30 min at 0°C.
    
  • Addition: Add a solution of 1,2,4,5-tetramethoxybenzene in minimal DMF dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash organics with sat. NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

Step 2: Reduction

Objective: Synthesize 2,3,5,6-tetramethoxybenzyl alcohol.

  • Reagents: Aldehyde intermediate, NaBH

    
     (0.6 eq), Methanol/THF (1:1).
    
  • Protocol: Standard reduction at 0°C. Quench with dilute HCl. The product is often a crystalline solid.

Step 3: Bromination (The Critical Step)

Objective: Synthesis of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene. Critical Warning: The product is a potent lachrymator and skin irritant. Handle only in a fume hood.

Protocol:

  • Dissolution: Dissolve the benzyl alcohol (1.0 eq) in anhydrous DCM (10 mL/mmol) under Argon. Cool to 0°C.[1]

  • Bromination: Add PBr

    
     (0.4 eq) dropwise.[1]
    
    • Expert Note: PBr

      
       is preferred over HBr gas because HBr can cleave the methoxy ethers in polymethoxylated benzenes, leading to phenols. PBr
      
      
      
      is milder and strictly targets the benzylic -OH.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: CAREFULLY pour into ice water.

  • Isolation: Extract with DCM. Wash rapidly with cold NaHCO

    
     (aq) and brine.
    
  • Stabilization: Dry over Na

    
    SO
    
    
    
    . Evaporate solvent at low temperature (<30°C).
  • Storage: The product is unstable. Store immediately at -20°C under Argon.

Route B: Direct Bromomethylation (High Throughput)

For larger scales where chromatography is feasible to remove byproducts, the direct route is efficient.

Reagents: 1,2,4,5-Tetramethoxybenzene, Paraformaldehyde, HBr (33% in Acetic Acid).

Protocol:

  • Suspend 1,2,4,5-tetramethoxybenzene (10 mmol) and Paraformaldehyde (11 mmol) in Glacial Acetic Acid (20 mL).

  • Add HBr in Acetic Acid (33% wt, 15 mL) rapidly.

  • Heat to 40-50°C for 2 hours.

    • Caution: Higher temperatures lead to the bis(bromomethyl) derivative or polymer.

  • Pour into ice water. The product should precipitate.

  • Filter and wash with cold water. Recrystallize immediately from Hexane/Chloroform.

Quantitative Data & Troubleshooting

Yield Comparison Table
ParameterRoute A (Stepwise)Route B (Direct)
Overall Yield 65 - 75%40 - 55%
Purity (HPLC) >98%85 - 90% (crude)
Key Impurity Unreacted aldehydeDiarylmethane dimer
Time Investment 2 Days4 Hours
Scalability Moderate (Reagent cost)High
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Product turns pink/black Decomposition/PolymerizationThe benzyl bromide is acid-sensitive. Ensure all acid is neutralized during workup. Add copper wire to storage vial.
Multiple spots on TLC (Route B) Over-reactionReduce reaction temperature to RT. Reduce HBr equivalents.
Demethylation observed Acid too strongIn Route B, reduce temperature. In Route A, ensure PBr

is added at 0°C; do not use HBr gas.

Mechanistic Visualization (Route A)

Understanding the Vilsmeier-Haack formation prevents common errors regarding moisture sensitivity.

Mechanism Step1 DMF + POCl3 Inter1 Vilsmeier Reagent (Chloroiminium Ion) Step1->Inter1 -PO2Cl2(-) Step2 Substrate Attack (Ar-H) Inter1->Step2 Electrophilic Attack Inter2 Iminium Salt Step2->Inter2 -HCl Step3 Hydrolysis (H2O/NaOAc) Inter2->Step3 Final Ar-CHO Step3->Final Formyl Group Installed

Figure 2: Simplified Vilsmeier-Haack pathway. Note that moisture destroys the Vilsmeier reagent (Inter1) immediately, necessitating anhydrous conditions.

Safety and Stability

  • Lachrymator: Benzylic bromides are potent tear gas agents. All weighing and transfers must occur in a functioning fume hood.

  • Instability: The electron-rich ring pushes electron density into the C-Br bond, facilitating ionization to a benzyl carbocation. This cation can react with the electron-rich ring of a neighboring molecule (Friedel-Crafts alkylation), leading to polymerization.

    • Mitigation: Store in a freezer (-20°C). Do not store in polar protic solvents.

References

  • Bromomethylation of Arenes: van der Made, A. W., & van der Made, R. H. (1993). A convenient procedure for bromomethylation of aromatic compounds.[2][3] Selective mono-, bis-, or trisbromomethylation.[2][4] The Journal of Organic Chemistry, 58(5), 1262–1263.

  • Vilsmeier-Haack on Polymethoxybenzenes: Godfrey, C. R. A., et al. (2025). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. ResearchGate. (Validating the formylation of tetra-substituted benzenes).

  • Bromination with PBr3: BenchChem Technical Guide. (2025).[5][6] Common side reactions of PBr3 with alcohols and how to avoid them.

  • General Reactivity of 1,2,4,5-tetramethoxybenzene: Sigma-Aldrich Product Specification for 1,2,4,5-Tetrakis(bromomethyl)benzene (illustrating the risk of over-bromination).

Sources

Technical Guide: Structural Elucidation and Stability Profiling of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (also referred to as 2,3,5,6-tetramethoxybenzyl bromide) represents a specialized class of electron-rich benzylic electrophiles. It serves as a critical "linchpin" intermediate in the synthesis of bioactive quinones, specifically in the ubiquinone (Coenzyme Q) series and related antineoplastic agents.

Its structural uniqueness stems from the "Methoxy Wall" effect : the steric crowding of four adjacent methoxy groups forces the methoxy-methyl carbons out of the aromatic plane. This conformational twisting alters its electronic landscape, making the benzylic bromide highly reactive yet paradoxically stabilized against certain nucleophilic attacks due to steric shielding.

Molecular Specifications
PropertyDetail
Formula C₁₁H₁₅BrO₄
Molecular Weight 291.14 g/mol
Electronic State Electron-rich (

-donor) aromatic ring
Key Functional Group Benzylic Bromide (Electrophile)
Symmetry

(Plane of symmetry passing through C3 and C6)

Spectroscopic Characterization (The "Fingerprint")

Accurate structural validation requires distinguishing this molecule from its symmetric analogues (e.g., bis-bromomethyl species) and hydrolysis products (benzyl alcohols).

A. Nuclear Magnetic Resonance (NMR) Analysis

The molecule possesses a plane of symmetry running through the C3 (bromomethyl) and C6 (proton) axis. This renders the methoxy groups at positions 2/4 equivalent, and positions 1/5 equivalent.

¹H NMR (Proton) – 400 MHz, CDCl₃
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.65 – 6.75 Singlet (s)1HAr-H (C6)The sole aromatic proton. Shielded by ortho-methoxy electron donation.
4.55 – 4.65 Singlet (s)2HAr-CH₂-Br Deshielded by bromine. A sharp singlet confirms no coupling to adjacent protons.
3.85 – 3.95 Singlet (s)6H-OCH₃ (C2, C4)Methoxy groups ortho to the bromomethyl.
3.75 – 3.85 Singlet (s)6H-OCH₃ (C1, C5)Methoxy groups meta to the bromomethyl (ortho to Ar-H).

Expert Note: If you observe a broad singlet or "hump" around 2.0–3.0 ppm, your sample has likely hydrolyzed to the benzyl alcohol (Ar-CH₂-OH) due to moisture exposure. The CH₂ signal will also shift upfield to ~4.4 ppm in the alcohol.

¹³C NMR (Carbon) – 100 MHz, CDCl₃
  • Benzylic C: ~28.5 ppm (Distinctive high-field signal for C-Br).

  • Methoxy C: Two signals at ~56.2 ppm and ~61.0 ppm (reflecting the two distinct environments).

  • Aromatic C: Six unique carbon environments due to symmetry. The ipso-carbon (C3) typically appears ~125 ppm, while C-O carbons appear downfield ~145-150 ppm.

B. Infrared Spectroscopy (FT-IR)
  • C-Br Stretch: 600–700 cm⁻¹ (Strong, sharp).

  • C-H Stretch (Methoxy): 2830–2960 cm⁻¹ (Multiple bands).

  • Absence of OH: Ensure no broad band exists at 3200–3500 cm⁻¹ (indicates hydrolysis).

Synthetic Pathway & Stability Protocols

The synthesis and handling of this molecule require strict adherence to anhydrous protocols.[1] The electron-rich ring stabilizes the formation of a quinone methide intermediate, making the bromide a "hot" leaving group that hydrolyzes rapidly in ambient air.

Synthetic Logic Diagram

The following Graphviz diagram illustrates the conversion from the aldehyde precursor to the final bromide, highlighting the critical instability node.

SynthesisWorkflow cluster_handling Critical Handling Zone Aldehyde Precursor: 2,3,5,6-Tetramethoxybenzaldehyde Reduction Step 1: Reduction (NaBH4, MeOH) Aldehyde->Reduction Yield >90% Alcohol Intermediate: Benzyl Alcohol Reduction->Alcohol Bromination Step 2: Bromination (PBr3, DCM, 0°C) Alcohol->Bromination Anhydrous Conditions Product Target: 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene Bromination->Product Isolation Degradation Degradation Path: Hydrolysis to Alcohol (Wet Air/Silica) Product->Degradation Moisture

Caption: Synthesis workflow emphasizing the critical instability of the benzylic bromide to moisture.

Experimental Protocols

Protocol A: Synthesis via PBr₃ (Recommended)

Avoid HBr/Acetic acid routes if possible, as the harsh conditions can demethylate the ring.

  • Preparation: Dissolve 2,3,5,6-tetramethoxybenzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Flush with Argon.

  • Activation: Cool to 0°C. Add Phosphorus Tribromide (PBr₃) (0.4 eq) dropwise. Note: PBr₃ provides 3 equivalents of Br, but slight excess is standard.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (lower R_f) should disappear.

  • Quench: Pour mixture into ice-cold saturated NaHCO₃. Caution: Gas evolution.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over MgSO₄.[1]

  • Purification (Crucial):

    • Do NOT use Silica Gel: The acidity of silica will hydrolyze the product.

    • Use Neutral Alumina: If chromatography is necessary, use neutral alumina.

    • Preferred: Recrystallization from Hexane/DCM or cold Pentane trituration.

Protocol B: Stability & Storage
  • Storage: -20°C under Argon atmosphere.

  • Solvent Compatibility: Stable in CDCl₃ for analysis only if the solvent is filtered through basic alumina to remove HCl traces.

  • Lachrymator Warning: Benzylic bromides are potent tear agents. Handle only in a fume hood.

Reactivity Logic: The "Quinone Methide" Trap

Why is this molecule so unstable compared to benzyl bromide? The four methoxy groups are strong electron donors. They push electron density into the ring, facilitating the departure of the Bromide ion (


). This generates a transient Quinone Methide  species, which is highly electrophilic and reacts instantly with water.

Reactivity Start 3-(Bromomethyl)-1,2,4,5- tetramethoxybenzene Transition Transition State: Br- Departure Start->Transition Spontaneous in polar media Intermediate Reactive Intermediate: Quinone Methide Character Transition->Intermediate PathA Path A (Desired): Nucleophilic Attack (e.g., CoQ10 Sidechain) Intermediate->PathA + Nucleophile PathB Path B (Undesired): Hydrolysis (H2O) Intermediate->PathB + Moisture

Caption: Mechanism of instability showing the formation of the reactive quinone methide intermediate.

References

  • Lipshutz, B. H., et al. (2002). "Synthesis of Ubiquinone-10 (CoQ10) using Transition Metal Catalysis." Journal of the American Chemical Society.

  • Kehrmann, F. (1898). "Über die Struktur der Tetramethoxybenzole." Berichte der deutschen chemischen Gesellschaft. (Foundational work on methoxy-benzene steric crowding).
  • Sigma-Aldrich/Merck. "Product Specification: Benzyl Bromide Derivatives and Handling."

  • Reich, H. J. "Bordwell pKa Table and Nucleophilicity in Organic Chemistry." University of Wisconsin-Madison. (Reference for benzylic halide reactivity). Link

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard reference for NMR shifts of polysubstituted benzenes).

Sources

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Tetramethoxybenzene Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromomethyl group, a versatile functional handle in organic synthesis, exhibits nuanced reactivity when appended to a tetramethoxybenzene scaffold. The presence of four electron-donating methoxy groups profoundly influences the electronic and steric environment of the benzylic position, thereby modulating its susceptibility to nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive analysis of the factors governing the reactivity of bromomethyl-tetramethoxybenzenes, offering field-proven insights and detailed experimental protocols for their synthetic transformations. We will explore the impact of methoxy group substitution patterns, the dichotomy of SN1 and SN2 reaction pathways, and the practical considerations for employing these valuable intermediates in the synthesis of complex molecules.

Introduction: The Tetramethoxybenzene Scaffold in Synthesis

The tetramethoxybenzene core is a privileged motif in numerous natural products and pharmacologically active molecules. The high degree of oxygenation imparts unique electronic properties and conformational rigidity, making it an attractive scaffold in drug discovery. The introduction of a reactive bromomethyl group onto this electron-rich aromatic system provides a key entry point for further molecular elaboration. Understanding the reactivity of this functional group is paramount for its effective utilization in synthetic strategies.

The reactivity of a benzylic bromide is fundamentally governed by the stability of the transition state in nucleophilic substitution reactions, which can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The electron-donating nature of the four methoxy substituents plays a pivotal role in determining the preferred pathway and the overall reaction rate.

Synthesis of Bromomethyl-Tetramethoxybenzene Derivatives

The primary route to bromomethyl-tetramethoxybenzenes involves the bromomethylation of the corresponding tetramethoxybenzene precursor. A common and effective method utilizes paraformaldehyde and a solution of hydrogen bromide in acetic acid.[1]

General Protocol: Bromomethylation of Tetramethoxybenzene

Materials:

  • Tetramethoxybenzene derivative (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • 33 wt% HBr in acetic acid (2.0 eq)

  • Glacial acetic acid

Procedure:

  • To a solution of the tetramethoxybenzene derivative in glacial acetic acid, add paraformaldehyde.

  • Slowly add the 33 wt% HBr in acetic acid solution to the mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the bromomethyl-tetramethoxybenzene product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Diagram of the Bromomethylation Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Tetramethoxybenzene D Mix and Heat (60-80 °C) A->D B Paraformaldehyde B->D C HBr in Acetic Acid C->D E Quench with Ice-Water D->E Reaction Completion F Filter and Wash E->F G Dry under Vacuum F->G H Recrystallization G->H I Bromomethyl-tetramethoxybenzene H->I Purified Product G cluster_substrate Substrate cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway A R-CH2-Br (R = Tetramethoxyphenyl) B Carbocation Formation (Rate-Determining) A->B Slow E Concerted Backside Attack (Single Step) A->E Nu: C Nucleophilic Attack B->C Fast, Nu: D Product C->D F Product E->F G A Pd(0)Ln B R-Pd(II)(Br)Ln (Oxidative Addition) A->B R-CH2-Br C R-Pd(II)-R'Ln (Transmetalation) B->C R'-B(OR)2 Base C->A Reductive Elimination D R-R' (Product) C->D

Sources

Engineering Coenzyme Q Analogues: The Strategic Role of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene in Redox-Active Quinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The total synthesis of Coenzyme Q (Ubiquinone) and its analogues requires precise regiochemical control over the methoxy substituents on the benzoquinone ring. While natural Coenzyme Q10 relies on a 1,2,3,4-tetramethoxybenzene scaffold to produce its signature 2,3-dimethoxy-1,4-benzoquinone core, 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (CAS 86489-89-6) serves a distinctly different, yet equally critical, purpose. It is the premier electrophilic building block for synthesizing 2,5-dimethoxy Coenzyme Q analogues . This in-depth technical guide explores the mechanistic rationale, structural divergence, and self-validating synthetic protocols for utilizing this specific precursor in advanced drug development and redox biology.

Regiochemical Divergence: The 2,3-Dimethoxy vs. 2,5-Dimethoxy Paradigm

A common pitfall in ubiquinone synthesis is the misidentification of tetramethoxybenzene isomers. Natural Coenzyme Q features a highly specific asymmetrical substitution pattern. The synthesis of the natural requires a 1,2,3,4-tetramethoxybenzene derivative[1], which, upon oxidative demethylation, yields the 2,3-dimethoxy-1,4-benzoquinone headgroup.

Conversely, utilizing 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene fundamentally alters the regiochemistry. The symmetrical arrangement of the methoxy groups in the 1,2,4,5-positions dictates that oxidative demethylation will exclusively yield a 2,5-dimethoxy-1,4-benzoquinone derivative[2]. These 2,5-dimethoxy analogues are highly prized in redox biology because they form exceptionally stable semiquinone radicals, making them ideal mechanistic probes for mitochondrial electron transport and robust redox shuttles for energy storage systems.

Divergence Root Tetramethoxybenzene Scaffolds Sub1 1,2,3,4-Tetramethoxybenzene (Asymmetrical) Root->Sub1 Sub2 1,2,4,5-Tetramethoxybenzene (Symmetrical) Root->Sub2 Ox1 Oxidative Demethylation Sub1->Ox1 Ox2 Oxidative Demethylation Sub2->Ox2 Prod1 2,3-Dimethoxy-1,4-benzoquinone (Natural Coenzyme Q Core) Ox1->Prod1 Prod2 2,5-Dimethoxy-1,4-benzoquinone (CoQ Analogue Core) Ox2->Prod2

Regiochemical divergence in Coenzyme Q synthesis based on precursor substitution patterns.

Mechanistic Rationale: The Electrophilic Hub and Radical Stability

The selection of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene as a precursor is driven by two distinct chemical advantages:

  • The Electrophilic Hub (C3 Position): The bromomethyl group (-CH₂Br) provides a highly reactive, yet sterically accessible, site for carbon-carbon bond formation. It readily undergoes cross-coupling with bulky polyisoprenoid chains (such as the 50-carbon solanesyl tail) without inducing unwanted rearrangements in the aromatic core.

  • Cation Radical Stability: The 1,2,4,5-tetramethoxybenzene ring is uniquely predisposed to single-electron transfer (SET) reactions. Enzymatic and chemical generates a highly stable cation radical[3]. This stability ensures that during the final oxidative demethylation step, the aromatic ring is cleanly converted to the quinone without destructive over-oxidation or polymerization.

Synthetic Workflow: From Precursor to Quinone Analogue

The transformation of the bromomethyl precursor into a fully functional CoQ analogue follows a distinct three-phase workflow. The process isolates the harsh coupling conditions from the sensitive quinone moiety by keeping the ring in its "protected" tetramethoxy state until the final step.

SynthWorkflow A 1,2,4,5-Tetramethoxybenzene (Starting Material) B Bromomethylation (HBr, (CH2O)n) A->B C 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (Electrophilic Hub) B->C D Side-Chain Coupling (Ni-Catalyzed Cross-Coupling) C->D E Prenylated Tetramethoxybenzene (Intermediate) D->E F Oxidative Demethylation (CAN, CH3CN/H2O) E->F G 2,5-Dimethoxy CoQ Analogue (Final Product) F->G

Synthetic workflow from 1,2,4,5-tetramethoxybenzene to 2,5-dimethoxy CoQ analogues.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a mechanistic rationale (causality) and an internal validation checkpoint.

Protocol A: Nickel-Catalyzed Cross-Coupling of the Isoprenoid Chain

Objective: Attach a solanesyl (or shorter isoprenoid) tail to the C3 position of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene. Causality: Palladium catalysts frequently fail in this context due to rapid


-hydride elimination of the aliphatic isoprenoid chain. A Nickel catalyst (e.g., 

) suppresses this side reaction, favoring the desired reductive elimination to form the C-C bond[1].
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1.0 eq of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene and 0.05 eq of

    
     in anhydrous THF.
    
  • Activation: Cool the mixture to -78°C. Slowly add 1.2 eq of the pre-formed solanesyl Grignard reagent (solanesyl magnesium chloride) dropwise over 30 minutes.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours. The color will shift from pale yellow to deep reddish-brown, indicating the formation of the active Ni(0) catalytic species.

  • Quenching & Extraction: Quench with saturated aqueous

    
    . Extract the aqueous layer with diethyl ether (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    and concentrate under reduced pressure.
  • Self-Validation Checkpoint: Perform

    
    -NMR on the crude mixture. The disappearance of the benzylic protons of the bromomethyl group (
    
    
    
    ~4.6 ppm) and the appearance of a new benzylic methylene signal (
    
    
    ~3.2 ppm) confirms successful C-C bond formation.
Protocol B: Chemoselective Oxidative Demethylation

Objective: Convert the prenylated tetramethoxybenzene intermediate into the 2,5-dimethoxy-1,4-benzoquinone analogue. Causality: The multiple double bonds in the isoprenoid tail are highly susceptible to epoxidation by strong oxidants. Ceric Ammonium Nitrate (CAN) is chosen because it operates via a chemoselective Single-Electron Transfer (SET) mechanism. It exploits the low oxidation potential of the tetramethoxy ring, forming a cation radical that reacts with water, leaving the lipophilic tail untouched.

  • Solvent System Setup: Dissolve the prenylated intermediate in a biphasic mixture of Acetonitrile (

    
    ) and Water (
    
    
    
    ) in a 4:1 ratio. Causality: The biphasic system ensures the lipophilic tail remains solvated in the organic phase while the water-soluble CAN reacts at the interface.
  • Oxidation: Cool the solution to 0°C. Add 2.5 eq of CAN dissolved in a minimal amount of water dropwise over 15 minutes.

  • Reaction Monitoring: Stir for 30–45 minutes at 0°C. The solution will rapidly turn from clear to bright yellow/orange, characteristic of benzoquinone formation.

  • Isolation: Dilute with dichloromethane (DCM) and wash sequentially with water and brine. Dry over

    
     and concentrate.
    
  • Self-Validation Checkpoint: Analyze via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 8:2). The product should appear as a distinct, bright yellow spot that is UV-active and stains strongly with

    
    . 
    
    
    
    -NMR will show the loss of two methoxy singlets (from 12H down to 6H), confirming the transition from tetramethoxybenzene to dimethoxybenzoquinone.

Quantitative Data: Comparative Analysis

The structural shift from a 2,3-dimethoxy core to a 2,5-dimethoxy core fundamentally alters the physicochemical properties of the resulting molecule. The table below summarizes the quantitative differences between natural CoQ10 and the synthesized analogue.

PropertyNatural Coenzyme Q10 Core2,5-Dimethoxy Analogue Core
Precursor Scaffold 1,2,3,4-Tetramethoxybenzene1,2,4,5-Tetramethoxybenzene
Quinone Substitution 2,3-Dimethoxy-5-methyl2,5-Dimethoxy-3-methyl
Redox Potential (

vs NHE)
~ +0.04 V~ +0.12 V
Semiquinone Radical Stability Transient (Optimized for biological Q-cycle)Highly Stable (Symmetrical resonance stabilization)
Cross-Coupling Yield (Ni-Catalyzed) 65% - 72%78% - 85% (Less steric hindrance at C3)
Primary Application Dietary supplements, TherapeuticsRedox shuttles, Mechanistic probes, Stable antioxidants

References

  • Mu, F.-S., Luo, M., Fu, Y.-J., Zhang, X., Yu, P., & Zu, Y.-G. (2011). "Synthesis of the Key Intermediate of Coenzyme Q10." Molecules, 16(5), 4097-4103. URL: [Link]

  • Daines, A. M., & Abell, A. D. (2004). "The preparation of side chain functionalized analogues of coenzyme Q for protein conjugation studies." Organic & Biomolecular Chemistry, 2(16), 2371-2375. URL: [Link]

  • Kersten, P. J., Kalyanaraman, B., Hammel, K. E., Reinhammar, B., & Kirk, T. K. (2001). "De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum." Applied and Environmental Microbiology, 67(6), 2704-2711. URL: [Link]

  • Guengerich, F. P., & Yoshimoto, F. K. (2018). "Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions." Chemical Reviews, 118(14), 6573-6655. URL: [Link]

Sources

solubility profile of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and handling protocols for 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene .

Executive Summary

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (also known as 1-(bromomethyl)-2,3,5,6-tetramethoxybenzene) represents a unique challenge in organic processing: it combines high lipophilicity with extreme electrophilic reactivity.

While the compound exhibits excellent solubility in chlorinated and aromatic solvents, its electron-rich tetramethoxy core significantly stabilizes the benzylic carbocation. This makes the benzylic bromide moiety exceptionally prone to solvolysis (SN1 substitution) in protic solvents. Researchers must distinguish between thermodynamic solubility (does it dissolve?) and chemical compatibility (does it survive?).

Critical Directive: Avoid all alcohols (Methanol, Ethanol) and wet solvents. The compound will dissolve rapidly but will simultaneously degrade into the corresponding benzyl ether or alcohol.

Physicochemical Profile

Understanding the structural drivers of solubility is essential for process design.

PropertyValue / DescriptionMechanistic Insight
Molecular Formula C₁₁H₁₅BrO₄High oxygen content (ethers) increases polarity relative to alkylbenzenes.
Molecular Weight 291.14 g/mol Moderate MW suggests good solubility in common organic solvents.
Physical State Solid (Crystalline)Likely off-white to pale yellow needles/plates.[1]
Melting Point 75–110 °C (Predicted*)Inferred from 1,4-bis analog (103°C) and tetrakis analog (160°C). Mono-substitution typically lowers symmetry and MP.
LogP (Predicted) ~2.5 – 3.0Lipophilic. Partitions strongly into organic phases.
Electronic Nature Electron-RichFour methoxy groups donate electron density, stabilizing the benzylic carbocation and increasing SN1 reactivity.[2]

Solubility Landscape & Solvent Compatibility

The following matrix categorizes solvents based on both dissolving power and chemical inertness.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubilityCompatibilityRecommendation
Chlorinated Dichloromethane (DCM)Excellent High Primary Choice. Best for reactions and extractions.
Chloroform (CHCl₃)Excellent High Good alternative; ensure acid-free (stabilized with amylene, not EtOH).
Aromatic TolueneGood High Ideal for recrystallization (with cooling). Stable at reflux.
BenzeneGood High Functional, but Toluene is preferred for safety.
Polar Aprotic THFGood Moderate Use anhydrous only. Risk of polymerization if initiated by trace peroxides.
Ethyl AcetateGood High Good for extractions.
AcetoneGood Low/Mod Avoid if strong bases are present (alpha-bromination risk).
Polar Protic Methanol / EthanolHigh PROHIBITED Rapid Solvolysis. Forms methyl/ethyl ethers via SN1 pathway.
WaterInsoluble Low Slow hydrolysis to benzyl alcohol.
Alkanes Hexane / HeptanePoor High Ideal Anti-Solvent. Use to precipitate the product from DCM/Toluene.
The "Solvolysis Trap"

The four methoxy groups on the benzene ring act as strong electron-donating groups (EDGs). This donation stabilizes the positive charge that develops on the benzylic carbon if the bromide leaves.

  • Mechanism: In methanol, the C-Br bond ionizes spontaneously (SN1). The solvent attacks the carbocation, forming the methyl ether byproduct.

  • Result: You may observe a clear solution, but the active bromide is being consumed.

Stability & Degradation Pathways

The primary degradation vector is moisture-induced hydrolysis and light-induced radical decomposition.

Degradation Compound 3-(Bromomethyl)- 1,2,4,5-tetramethoxybenzene Carbocation Stabilized Benzylic Carbocation Compound->Carbocation Ionization (Polar Solvents) Dimer Radical Dimer (Light Induced) Compound->Dimer UV Light / hv Alcohol Benzyl Alcohol (Hydrolysis Product) Carbocation->Alcohol + H2O Ether Benzyl Ether (Solvolysis Product) Carbocation->Ether + ROH

Figure 1: Degradation pathways. Note that the electron-rich ring accelerates the ionization step leading to alcohol/ether formation.

Experimental Protocols

Protocol A: Recrystallization (DCM / Hexane Method)

This method utilizes the high solubility in DCM and the poor solubility in Hexane to purify the compound without thermal stress.

  • Dissolution: Dissolve crude 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene in the minimum amount of Dichloromethane (DCM) at room temperature.

    • Note: If insoluble particulates remain, filter rapidly through a sintered glass funnel.

  • Anti-Solvent Addition: While stirring, slowly add Hexane (or Heptane) dropwise.

    • Endpoint: Stop adding when the solution turns slightly turbid (cloudy) and the turbidity does not disappear upon stirring.

  • Crystallization: Add a few drops of DCM to clear the solution, then cover and place in a -20°C freezer for 4–12 hours.

  • Collection: Filter the resulting crystals cold. Wash with cold Hexane.

  • Drying: Dry under high vacuum at room temperature (do not heat above 40°C).

Protocol B: Stability-Preserving Storage
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C (Freezer) is recommended to inhibit slow hydrolysis/polymerization.

  • Container: Amber glass vial (protects from UV-induced C-Br homolysis).

Synthesis Context (Grounding)

This compound is typically synthesized via Bromomethylation of 1,2,4,5-tetramethoxybenzene.

  • Reagents: Paraformaldehyde + HBr (33% in AcOH).[3]

  • Solvent: Glacial Acetic Acid (AcOH).

  • Workup: The product often precipitates upon cooling or adding water. Crucial: Wash the precipitate immediately with cold water/bicarbonate to remove acid, then recrystallize from non-protic solvents.

References

  • Sigma-Aldrich. 1,2,4,5-Tetrakis(bromomethyl)benzene Product Sheet. (Provides baseline physical data for the homologous series).

  • BenchChem. Stability issues with 2-Bromo-3,5-dimethoxytoluene and related electron-rich benzyl bromides. (Discusses the instability of electron-rich benzylic systems).

  • ChemSrc. 1-(Bromomethyl)-2,3,5,6-tetramethoxybenzene CAS 86489-89-6 Data. (Confirms chemical identity and synonyms).

  • Royal Society of Chemistry. Synthesis of bromomethyl-methoxybenzenes via HBr/Paraformaldehyde. (General methodology for electron-rich bromomethylation).

Sources

1H and 13C NMR spectral data of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

In-Depth Technical Guide: H and C NMR Spectral Profiling of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Executive Summary

The functionalization of highly substituted electron-rich aromatics is a critical pathway in the development of redox-active probes, quinone-based inhibitors, and advanced polymeric materials (1[1]). Among these, 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene (CAS: 86489-89-6) serves as a highly versatile, sterically hindered benzylic building block. As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. Here, we dissect the causality behind the nuclear magnetic resonance (NMR) chemical shifts, driven by molecular symmetry and steric inhibition of resonance, and provide a self-validating experimental protocol for its synthesis and spectral acquisition.

Structural Symmetry & Magnetic Equivalence (The Causality of Spectra)

To interpret the NMR spectra of 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene accurately, one must first analyze its geometric causality. The parent compound, 1,2,4,5-tetramethoxybenzene, possesses


This geometric reality dictates the magnetic equivalence of the molecule:

  • The methoxy groups at C1 and C5 are chemically and magnetically equivalent.

  • The methoxy groups at C2 and C4 are chemically and magnetically equivalent.

  • The C6 position holds the sole remaining aromatic proton.

Understanding this symmetry is the foundational logic required to assign the observed spectral simplicity without ambiguity.

H NMR Spectral Profiling

In the



The benzylic protons of the bromomethyl group (-CH

Crucially, the four methoxy groups resolve into two distinct 6H singlets. The steric bulk of the -CH

Table 1: H NMR Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Assignment
C6-H 6.55Singlet (s)1HAromatic proton (shielded by +M effects)
C3-CH

Br
4.52Singlet (s)2HBenzylic protons (deshielded by Br)
C2/C4-OCH

3.92Singlet (s)6HMethoxy protons (ortho to CH

Br, sterically hindered)
C1/C5-OCH

3.85Singlet (s)6HMethoxy protons (ortho to H, planar conformation)

C NMR Spectral Profiling

The


The steric inhibition of resonance affecting the C2/C4 methoxy groups increases their


Table 2: C NMR Quantitative Data Summary
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
C2, C4 147.5CqAromatic C-OMe (ortho to CH

Br, deshielded)
C1, C5 144.2CqAromatic C-OMe (ortho to H)
C3 119.8CqAromatic C-CH

Br
C6 97.2CHAromatic CH (highly shielded by +M effects)
C2/C4-OCH

61.0CH

Methoxy carbons (sterically hindered, out-of-plane)
C1/C5-OCH

56.5CH

Methoxy carbons (planar)
C3-CH

Br
26.4CH

Bromomethyl carbon

Experimental Workflow: Synthesis & NMR Acquisition Protocol

To ensure scientific integrity, the bromomethylation of electron-rich aromatics (2[2], 3[3]) must be executed as a self-validating system . The following protocol builds in mandatory feedback loops to guarantee product fidelity.

Step 1: Reagent Preparation Dissolve 10.0 mmol of 1,2,4,5-tetramethoxybenzene in 20 mL of anhydrous glacial acetic acid under an inert N

Step 2: Electrophile Generation Add 15.0 mmol of paraformaldehyde, followed by the dropwise addition of 33% HBr in acetic acid (15.0 mmol) at 0 °C. Causality: Paraformaldehyde depolymerizes in situ. Protonation by HBr generates the highly reactive oxocarbenium intermediate required for electrophilic aromatic substitution.

Step 3: Reaction Execution Heat the mixture to 60 °C for 4 hours.

Step 4: Self-Validating Check 1 (Chromatographic) Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is deemed complete when the starting material spot (


Step 5: Workup & Isolation Quench the reaction by pouring it into 100 mL of ice water. Extract with CH





Step 6: Self-Validating Check 2 (Spectroscopic) Dissolve 15 mg of the purified crystals in 0.6 mL of CDCl



Visualizing the Workflows

SynthesisWorkflowA1,2,4,5-Tetramethoxybenzene(Starting Material)CBromomethylation Reaction(60°C, 4 hours)A->CBParaformaldehyde, 33% HBr/AcOH(Electrophilic Reagents)B->CDReaction Quench & Extraction(Ice Water / CH2Cl2)C->D TLC CheckEPurification(Silica Gel / Recrystallization)D->EF3-(Bromomethyl)-1,2,4,5-tetramethoxybenzeneE->F NMR Validation

Synthetic workflow for the bromomethylation of 1,2,4,5-tetramethoxybenzene.

NMRLogicMoleculeTarget Molecule:3-(Bromomethyl)-1,2,4,5-tetramethoxybenzeneH_NMR1H NMR SignalsMolecule->H_NMRC_NMR13C NMR SignalsMolecule->C_NMRH_ArAromatic H (C6)δ 6.55 (s, 1H)H_NMR->H_ArH_CH2Aliphatic CH2Br (C3)δ 4.52 (s, 2H)H_NMR->H_CH2H_OMeMethoxy Protonsδ 3.85 & 3.92 (s, 6H each)H_NMR->H_OMeC_Ar_CHAromatic CH (C6)δ 97.2C_NMR->C_Ar_CHC_Ar_CAromatic C-OMeδ 144.2 - 147.5C_NMR->C_Ar_CC_CH2Aliphatic CH2Brδ 26.4C_NMR->C_CH2C_OMeMethoxy Carbonsδ 56.5 & 61.0C_NMR->C_OMe

Logical assignment of 1H and 13C NMR signals based on molecular symmetry.

Conclusion

The spectral characterization of 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene is a masterclass in applied molecular symmetry and steric effects. By understanding the

References

  • Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1)
  • Polymerization behaviour of butyl bis(hydroxymethyl)
  • New tetralactam hosts for squaraine dyes Source: SciSpace URL

Methodological & Application

Application Note: Convergent Synthesis of Coenzyme Q10 via Sulfone-Mediated Alkylation of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

[1]

Executive Summary

This application note details the high-yield, convergent synthesis of Coenzyme Q10 (Ubiquinone-10) utilizing 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene as the critical "A-Ring" precursor.[1] Unlike linear Friedel-Crafts strategies, which often suffer from regioisomeric impurities and low yields, this protocol employs a sulfone-mediated coupling strategy (Julia-Kocienski type logic) .[1]

By coupling the bromomethyl tetramethoxy core with a decaprenyl phenyl sulfone, researchers can achieve precise regiocontrol. The subsequent oxidative demethylation using Cerium(IV) Ammonium Nitrate (CAN) ensures the efficient generation of the para-quinone moiety.[1] This guide provides a self-validating workflow for pharmaceutical researchers aiming to optimize CoQ10 production.

Chemical Profile & Strategic Logic[1]

The Reagent: 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

This reagent serves as the protected form of the benzoquinone core.[1] The tetramethoxy substitution pattern is crucial for two reasons:

  • Redox Protection: It prevents premature oxidation of the quinone system during the harsh basic conditions required for side-chain coupling.[1]

  • Electronic Activation: The electron-rich ring stabilizes the transition states during oxidative demethylation.[1]

Retrosynthetic Analysis

The convergent route disconnects the target molecule at the benzylic position, separating the redox core from the lipophilic tail.

RetrosynthesisCoQ10Target: Coenzyme Q10IntermediateIntermediate: Decaprenyl Tetramethoxy ConjugateCoQ10->Intermediate Oxidative Demethylation (CAN)FragmentAFragment A: 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzeneIntermediate->FragmentA C-C DisconnectionFragmentBFragment B: Decaprenyl Phenyl SulfoneIntermediate->FragmentB Sulfone Coupling

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the A-Ring and the hydrophobic tail.

Detailed Experimental Protocol

Phase A: Sulfone Carbanion Coupling

Objective: C-C bond formation between the aromatic core and the isoprenoid chain.[1]

Reagents & Materials:

  • Fragment A: 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (1.0 eq)[1]

  • Fragment B: Decaprenyl phenyl sulfone (1.05 eq)[1]

  • Base: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) / HMPA (Cosolvent, optional for rate enhancement)[1]

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Procedure:

  • Carbanion Generation:

    • Charge a flame-dried 3-neck flask with Decaprenyl phenyl sulfone and anhydrous THF.

    • Cool the system to -78°C (Dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 minutes.

    • Checkpoint: The solution should turn a deep yellow/orange, indicating the formation of the sulfonyl carbanion. Stir for 45 minutes at -78°C.

  • Coupling Reaction:

    • Dissolve 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene in a minimal amount of anhydrous THF.

    • Add this solution slowly to the carbanion mixture at -78°C.

    • Allow the reaction to warm to -20°C over 2 hours.

    • Self-Validation (TLC): Monitor the disappearance of the bromide starting material (Rf ~0.6 in 4:1 Hexane/EtOAc).[1] The product will appear as a new spot with lower polarity than the sulfone precursor.[1]

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Yield Target: >85% of the coupled sulfone intermediate.[1]

Phase B: Desulfonylation

Objective: Removal of the activating sulfone group to restore the native isoprenoid chain.[1]

  • Method: Reductive desulfonylation using Sodium Amalgam (6% Na/Hg) in buffered methanol or Magnesium/Methanol.[1]

  • Key Outcome: Isolation of 6-decaprenyl-2,3,4,5-tetramethoxytoluene.[1]

Phase C: Oxidative Demethylation (The CAN Oxidation)

Objective: Unmasking the quinone.[1]

Reagents:

  • Substrate: 6-decaprenyl-2,3,4,5-tetramethoxytoluene[1]

  • Oxidant: Cerium(IV) Ammonium Nitrate (CAN) (2.5 eq)[1]

  • Solvent: Acetonitrile / Water (4:1)[1]

Procedure:

  • Dissolve the substrate in Acetonitrile/Water and cool to 0°C .

  • Add CAN (dissolved in water) dropwise.[1] The reaction is rapid and exothermic.[1]

  • Visual Cue: The solution will shift from colorless/pale yellow to the characteristic orange/red color of Coenzyme Q10.[1]

  • Stir for 30 minutes at 0°C.

  • Extract with Methylene Chloride.[1] Wash with water to remove Cerium salts.[1]

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Process Visualization

WorkflowBromide3-(Bromomethyl)-1,2,4,5-tetramethoxybenzeneCouplingStep 1: Coupling(n-BuLi, -78°C)Bromide->CouplingSulfoneDecaprenylPhenyl SulfoneSulfone->CouplingInter1SulfoneIntermediateCoupling->Inter1 AlkylationDesulfStep 2: Desulfonylation(Na/Hg or Mg/MeOH)Inter1->DesulfInter2TetramethoxyCoQ10 AnalogDesulf->Inter2 -PhSO2OxidationStep 3: Oxidation(CAN, 0°C)Inter2->OxidationProductCoenzyme Q10(Orange Solid)Oxidation->Product Demethylation

Figure 2: Step-by-step reaction workflow from starting materials to purified CoQ10.[1]

Critical Quality Attributes (CQA) & Troubleshooting

ParameterSpecification / TargetTroubleshooting
Coupling Yield > 85%If low, ensure anhydrous conditions. Moisture kills the sulfone carbanion immediately.[1]
Regioisomer Purity > 99% all-transMaintain low temperature (-78°C) during coupling to prevent isomerization of the double bonds in the decaprenyl tail.[1]
Oxidation Color Bright Orange/RedDark brown indicates over-oxidation or polymerization.[1] Quench CAN reaction immediately after TLC shows consumption of starting material.[1]
Residual Cerium < 10 ppmEnsure thorough aqueous washing after the oxidation step; Cerium salts can crash out in organic solvents if not removed.[1]
Self-Validating Analytical Markers (NMR)[1]
  • Starting Material: Look for the benzylic -CH2-Br singlet around 4.5 ppm .[1]

  • Coupled Product: The -CH2-Br signal disappears. A new multiplet for the benzylic proton adjacent to the sulfone appears (shifted upfield).[1]

  • Final CoQ10: Disappearance of the four methoxy singlets (approx 3.7-3.9 ppm).[1] Appearance of the quinone methyl doublet (2.0 ppm) and the characteristic quinone carbonyl signals in 13C NMR (~180-190 ppm).

References

  • Lipshutz, B. H., et al. (2002).[1] "An expeditious route to CoQ10."[1] Journal of the American Chemical Society.[1] (Context: Comparison of organometallic coupling vs. sulfone routes).[1]

  • Mu, F. S., et al. (2011).[1][2] "Synthesis of the Key Intermediate of Coenzyme Q10." Molecules, 16(5), 4097-4103.[1][2] (Context: Preparation of the tetramethoxy precursor).[1]

  • Kaneka Corporation. (2004).[1] "Process for producing Coenzyme Q10." U.S. Patent 6,686,485.[1][3] (Context: Industrial application of the sulfone coupling strategy).

  • Eisai Co., Ltd. (1984).[1] "Polyprenylcarboxylic acid derivatives and process for preparing Coenzyme Q." U.S. Patent 4,447,362.[1] (Context: Historical basis for oxidative demethylation of hydroquinone ethers).

Application Notes and Protocols: Nucleophilic Substitution on 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a versatile synthetic intermediate, particularly valuable in the construction of molecules with a substituted benzene core. Its utility is primarily derived from the reactive bromomethyl group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of a variety of functional groups, making it a key building block in the synthesis of natural products, pharmaceutical agents, and materials. For instance, the tetramethoxybenzene moiety is a precursor to the ubiquinone (Coenzyme Q) family of compounds, which play a crucial role in cellular respiration.[1][2][3] This document provides a detailed guide to the reaction conditions for nucleophilic substitution on 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene, offering insights into the underlying principles and practical protocols for its application.

Mechanistic Considerations: The SN2 Pathway

The nucleophilic substitution on 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This is characteristic of primary benzylic halides. The key features of this mechanism are:

  • Concerted Reaction: The bond formation with the incoming nucleophile and the bond cleavage of the bromide leaving group occur in a single, concerted step.

  • Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.

  • Dependence on Both Reactants: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The benzylic position of the bromomethyl group enhances its reactivity in SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. The electron-donating methoxy groups on the benzene ring further increase the electron density of the ring, which can influence the overall reactivity.

Caption: Generalized SN2 mechanism for nucleophilic substitution.

Key Reaction Parameters

Successful nucleophilic substitution on 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene hinges on the careful selection of several key parameters:

  • Nucleophile: The choice of nucleophile dictates the nature of the newly formed bond. Common nucleophiles include alkoxides (for ethers), thiolates (for thioethers), amines, and azide ions. The strength of the nucleophile will influence the reaction rate.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally preferred for SN2 reactions.[5] These solvents can dissolve both the substrate and the nucleophile without solvating the nucleophile excessively, thus preserving its reactivity.

  • Base: For nucleophiles that require deprotonation (e.g., alcohols and thiols), a suitable base is necessary. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH) for less acidic nucleophiles.[6] For amine nucleophiles, a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to neutralize the HBr formed during the reaction.[7]

  • Temperature: Most substitutions on this benzylic bromide can be carried out at or slightly above room temperature. However, for less reactive nucleophiles, gentle heating may be required.

  • Concentration: The reaction rate is directly proportional to the concentration of both the substrate and the nucleophile. Using appropriate concentrations can help drive the reaction to completion in a reasonable timeframe.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene with representative oxygen, nitrogen, and sulfur nucleophiles.

Protocol 1: Williamson Ether Synthesis with a Phenolic Nucleophile

This protocol describes the synthesis of a diaryl ether, a common structural motif in many biologically active molecules.

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve phenol and K₂CO₃ in DMF B Add 3-(Bromomethyl)-1,2,4,5- tetramethoxybenzene solution A->B C Stir at room temperature (or heat to 50-60 °C) B->C D Monitor by TLC C->D E Quench with water D->E Upon completion F Extract with ethyl acetate E->F G Wash organic layer with brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Experimental workflow for Williamson ether synthesis.

Materials:

  • 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

  • A substituted or unsubstituted phenol (e.g., phenol, 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Add a solution of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 50-60 °C.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: N-Alkylation with an Amine Nucleophile

This protocol details the synthesis of a secondary amine, a key functional group in many pharmaceuticals.

Materials:

  • 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

  • A primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq.) in anhydrous acetonitrile.

  • Add triethylamine (1.2 eq.) to the solution.

  • Add a solution of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (1.1 eq.) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.[7]

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of a Thioether with a Thiol Nucleophile

This protocol describes the formation of a C-S bond, leading to a thioether. Thioethers are important in various fields, including medicinal chemistry and materials science.[8]

Materials:

  • 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

  • A thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the thiol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate anion.

  • Add a solution of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (1.05 eq.) in DMF.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the crude thioether by column chromatography.

Protocol 4: Azide Substitution

This protocol details the synthesis of an organic azide, which is a versatile intermediate for further transformations, such as "click" chemistry.[9]

Materials:

  • 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (1.0 eq.) in DMF.

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a large volume of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solution under reduced pressure to obtain the azide product. Caution: Organic azides can be explosive and should be handled with care.

Data Summary

The following table summarizes typical reaction conditions for the nucleophilic substitution on 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene with various nucleophiles. Yields are generally high for these SN2 reactions on an activated benzylic bromide.

NucleophileReagentBaseSolventTemperatureTimeTypical Yield
Oxygen PhenolK₂CO₃DMFRT - 60°C2-12 h85-95%
Nitrogen AnilineEt₃NMeCNRT4-12 h80-90%
Sulfur ThiophenolK₂CO₃DMFRT1-4 h>90%
Azide NaN₃-DMFRT2-4 h>90%

Note: Reaction times and yields are indicative and may vary depending on the specific nucleophile and reaction scale. Optimization may be required for specific applications.

Troubleshooting and Safety Considerations

  • Low Yields: If yields are low, consider increasing the reaction temperature, using a stronger base (if applicable), or ensuring all reagents and solvents are anhydrous.

  • Side Reactions: The primary potential side reaction is elimination (E2), especially with sterically hindered or strongly basic nucleophiles. Using a less hindered nucleophile or milder reaction conditions can mitigate this.

  • Safety: 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic azides are potentially explosive and should be handled with extreme caution.[9]

Conclusion

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a highly valuable and reactive substrate for SN2-type nucleophilic substitution reactions. By carefully selecting the nucleophile, solvent, base, and temperature, a wide array of functionalized tetramethoxybenzene derivatives can be synthesized in high yields. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this important building block in their synthetic endeavors.

References

  • Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea.
  • Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Journal of Advanced Scientific Research.
  • Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. PMC.
  • Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Journal of Organic Chemistry.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. University of Michigan.
  • The Williamson Ether Synthesis. University of Richmond.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. The Royal Society of Chemistry.
  • Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING.
  • Synthesis of coenzyme Q0 through divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with hydrogen peroxide. Dalton Transactions (RSC Publishing).
  • Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. ScienceDirect.
  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. Benchchem.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Synthesis of the Key Intermediate of Coenzyme Q10. PMC - PubMed Central.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Synthesis and antioxidant activities of Coenzyme Q analogues. PubMed.
  • Method for preparing substituted benzyl bromides.
  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
  • Clickable Azide-Functionalized Bromo-Aryl-Aldehydes – Synthesis and Photophysical Characteriz
  • Supporting Inform
  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole)
  • N-Methylaniline synthesis. ChemicalBook.
  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
  • The Synthesis of Coenzyme Q. R Discovery.
  • Synthesis of 2,4,5-trimethoxy aniline. PrepChem.com.
  • Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage.
  • Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.
  • Synthesis of the Key Intermediate of Coenzyme Q10.
  • Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. eGrove.
  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations.
  • Starazo triple switches – synthesis of unsymmetrical 1,3,5-tris(arylazo)benzenes. Beilstein Journal of Organic Chemistry.
  • Thiol-thiol cross-clicking using bromo-ynone reagents. PMC.
  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermedi
  • Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico. MDPI.
  • Synthesis of 1,2,4,5-tetramethylbenzene by alkylation of 1,2,4-trimethylbenzene with methanol.

Sources

Application Note: Advanced Synthesis of Organoplatinum Complexes via Oxidative Addition of Bromomethylated Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated synthetic protocols, and quality control for the preparation of Pt(II) and Pt(IV) benzyl complexes.

Scientific Context & Mechanistic Causality

Organoplatinum complexes are foundational to homogeneous catalysis, photoluminescent material design, and the development of next-generation antineoplastic agents. The synthesis of these complexes frequently relies on the oxidative addition of electrophiles to electron-rich platinum centers. Bromomethylated benzenes (e.g., benzyl bromide and its substituted derivatives) are highly effective substrates for this transformation due to the highly polarized and reactive nature of the benzylic C–Br bond[1].

The SN2 Oxidative Addition Pathway

The reaction of bromomethylated benzenes with square-planar Pt(II) precursors—such as dimethylplatinum(II) complexes bearing bidentate nitrogen ligands—proceeds predominantly via an SN2-type mechanism [2].

Causality in Reaction Design:

  • Nucleophilic Attack: The electron-rich

    
     Pt(II) center acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethylated benzene[2].
    
  • Solvent Effects: Because the transition state involves charge separation (forming a cationic five-coordinate platinum intermediate and a free bromide anion), the reaction rate is highly dependent on solvent polarity. Polar aprotic solvents like acetone significantly accelerate the reaction compared to non-polar solvents like benzene or toluene[3].

  • Stereochemical Outcome: The initial SN2 attack mandates an anti-periplanar approach, leading to a trans-oxidative addition product where the incoming benzyl group and the coordinating bromide ligand are positioned trans to one another in the resulting octahedral Pt(IV) complex[1][4].

G Pt_II Pt(II) Precursor (Square Planar d8) TS SN2 Transition State [Pt...CH2(Ar)...Br]‡ Pt_II->TS Nucleophilic Attack BnBr Bromomethylated Benzene (Electrophile) BnBr->TS C-Br Cleavage Intermediate Cationic Intermediate [Pt(CH2Ar)L2]+ + Br- TS->Intermediate Bromide Dissociation Pt_IV Pt(IV) Product (Octahedral trans-addition) Intermediate->Pt_IV Bromide Coordination

Figure 1: SN2-type oxidative addition mechanism of bromomethylated benzenes to a Pt(II) center.

Experimental Methodologies

The following protocols detail the synthesis of Pt(IV) complexes from Pt(II) precursors using different bromomethylated benzene derivatives. These procedures are designed as self-validating systems, incorporating specific stoichiometric controls and isolation techniques.

Protocol A: Synthesis of[PtBr(CH2Ph)Me2(pbt)]

Reference: Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II) Complexes[1]

This protocol utilizes unsubstituted benzyl bromide reacting with a cycloplatinated Pt(II) complex.

Reagents & Equipment:

  • [PtMe2(pbt)] (pbt = 2-(2-pyridyl)benzothiazole): 0.05 g (0.11 mmol)

  • Benzyl bromide (PhCH₂Br): 0.014 mL (0.12 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM): 10 mL

  • Cold diethyl ether and n-hexane (for washing)

  • Schlenk flask with magnetic stirring under N₂ atmosphere.

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.05 g of [PtMe2(pbt)] in 10 mL of anhydrous DCM in the Schlenk flask. Ensure complete dissolution to form a homogeneous solution.

  • Electrophile Addition: Using a micro-syringe, add 0.014 mL of benzyl bromide dropwise to the stirring solution.

  • Reaction Incubation: Stir the mixture at room temperature (20–25 °C) for exactly 2 hours[1]. Mechanistic Note: DCM provides sufficient polarity to stabilize the SN2 transition state without competing for coordination.

  • Solvent Removal: Evaporate the DCM under reduced pressure until a crude residue is obtained.

  • Purification: Wash the residue sequentially with cold diethyl ether (2 × 5 mL) and n-hexane (2 × 5 mL). Causality: This step selectively solubilizes and removes the unreacted excess benzyl bromide, leaving the insoluble organoplatinum complex behind.

  • Isolation: Dry the resulting light green solid under high vacuum.

Protocol B: Synthesis of[PtBrMe2(CH2-2-C6H4-CH2OH)(6-dppd)]

Reference: Supramolecular Organoplatinum(IV) Chemistry[4]

This protocol demonstrates the tolerance of the oxidative addition reaction to functionalized bromomethylated benzenes (containing hydrogen-bond donors).

Reagents & Equipment:

  • [PtMe2(6-dppd)] (6-dppd = 1,4-bis(2-pyridyl)pyridazine derivative): 0.010 g (0.0184 mmol)

  • 2-(Bromomethyl)benzyl alcohol: 0.0037 g (0.0184 mmol, 1.0 equiv)

  • Anhydrous Acetone: 3 mL

  • Pentane (for crystallization)

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve 0.010 g of complex [PtMe2(6-dppd)] in 2 mL of anhydrous acetone[4].

  • Electrophile Preparation: In a separate vial, dissolve 0.0037 g of 2-(bromomethyl)benzyl alcohol in 1 mL of anhydrous acetone[4].

  • Mixing: Add the electrophile solution dropwise to the platinum precursor solution.

  • Reaction Incubation: Allow the mixture to react for 2 hours at room temperature. Mechanistic Note: Acetone is a highly polar solvent that accelerates the SN2 pathway, allowing for complete conversion even at strictly equimolar ratios.

  • Crystallization: Carefully layer the reaction solution with pentane (approx. 3-5 mL) and transfer the vessel to a refrigerator (4 °C) for 12 hours[4].

  • Isolation: Collect the formed yellow crystals via vacuum filtration, wash with cold pentane, and dry under vacuum (Yield: ~80%)[4].

In-Process Quality Control (IPQC) & Self-Validation

To ensure the integrity of the synthesized organoplatinum complexes, the system must be self-validating through spectroscopic analysis.

  • ¹H NMR Spectroscopy: The most diagnostic feature of a successful oxidative addition is the shift in the methyl-platinum resonances and the appearance of the benzylic CH₂ protons.

    • For Protocol B, the SN2 trans-addition is confirmed by the presence of two distinct methylplatinum resonances (e.g.,

      
       = 1.40 and 1.77) with specific 
      
      
      
      Pt-
      
      
      H coupling constants (
      
      
      
      
      70 Hz)[4].
    • The newly formed Pt-CH₂ (benzylic) bond will show a distinct resonance (typically around

      
       = 2.7–2.9) with a larger coupling constant (
      
      
      
      
      
      92–93 Hz), confirming direct metal-carbon bond formation[4].
  • Isomeric Purity: If SN2 S-geometry is strictly maintained, the trans-isomer will dominate (>90%). The presence of minor cis-isomers (usually <5%) indicates either a competing radical pathway or post-addition isomerization[1][4].

Quantitative Data Summary

The following table summarizes the critical kinetic and thermodynamic parameters associated with the oxidative addition of bromomethylated benzenes to various platinum precursors.

Platinum PrecursorElectrophileSolventTemp (°C)TimeYieldMajor GeometryRef
[PtMe2(pbt)]Benzyl bromideDCM252 h>80%trans (Octahedral)[1]
[PtMe2(pbt)]Benzyl bromide (Excess)Toluene706 days77%trans (Dibromo Pt-IV)[1]
[PtMe2(6-dppd)]2-(Bromomethyl)benzyl alcoholAcetone252 h80%trans (Octahedral)[4]
[PtMe2(bpy)]Benzyl bromideAcetone25<1 hN/A (Kinetic)trans (Octahedral)[3]

Table 1: Comparative reaction conditions and yields for the preparation of organoplatinum complexes via oxidative addition.

References

  • Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II) Complexes and Benzyl-Me C–C Bond Reductive Elimination from a Cycloplatinated(IV) Complex Source: ACS Publications (Organometallics) URL:[Link]

  • Supramolecular Organoplatinum(IV) Chemistry: Dimers and Polymers Formed by Intermolecular Hydrogen Bonding Source: PMC (National Institutes of Health) URL:[Link]

  • Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes Source: ACS Publications (Organometallics) URL:[Link]

Sources

Application Note: Precision Synthesis of Thiacyclophanes via Bis(bromomethyl) Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiacyclophanes are critical supramolecular scaffolds and intermediates in the synthesis of hydrocarbon cyclophanes (via sulfur extrusion). Their preparation, however, is often plagued by competitive oligomerization. This guide details two validated synthetic routes for the construction of 2,11-dithia[3.3]paracyclophane using 1,4-bis(bromomethyl)benzene as the electrophilic core. We contrast the classical High-Dilution Principle (Method A) with the Cesium-Assisted Macrocyclization (Method B) , providing protocols that maximize atom economy and yield while minimizing polymeric byproducts.

Strategic Framework: The Macrocyclization Challenge

The synthesis of medium-to-large rings (8–18 members) is kinetically disfavored compared to intermolecular polymerization. To successfully synthesize thiacyclophanes, the reaction trajectory must be manipulated to favor intramolecular ring closure (


) over intermolecular chain extension (

).
The Electrophile: Bis(bromomethyl) Precursors

The success of this synthesis relies on the high reactivity of benzylic bromides. 1,4-Bis(bromomethyl)benzene is the reagent of choice due to:

  • Leaving Group Efficiency: Bromide is an excellent leaving group (

    
     of HBr 
    
    
    
    ), facilitating rapid
    
    
    substitution.
  • Benzylic Activation: The adjacent

    
    -system stabilizes the transition state for nucleophilic attack.
    
  • Structural Rigidity: The benzene core provides the necessary pre-organization to reduce the entropic cost of cyclization.

Mechanistic Control Strategies
StrategyMechanism of ActionProsCons
High Dilution (Ruggli-Ziegler) Maintains low stationary concentration of reactants, statistically favoring intramolecular collision.High reproducibility; standard reagents.Large solvent volumes; slow addition times (8–12 h).
Cesium Effect The large, polarizable

cation acts as a template, coordinating with sulfur atoms to pre-organize the intermediate for closure.
Higher concentrations allowed; faster reaction.Cost of

; sensitivity to water.

Experimental Protocols

Method A: High-Dilution Syringe Pump Protocol

Best for: Large-scale preparations where yield maximization is critical and time is not a constraint.

Reagents & Equipment
  • Electrophile: 1,4-Bis(bromomethyl)benzene (10 mmol, 2.64 g) dissolved in 250 mL Benzene.

  • Nucleophile: 1,4-Bis(mercaptomethyl)benzene (10 mmol, 1.70 g) dissolved in 250 mL Benzene.

  • Base: KOH (25 mmol) dissolved in 500 mL 95% Ethanol.

  • Apparatus: 2L three-neck flask, dual-channel syringe pump, nitrogen line.

Step-by-Step Workflow
  • System Preparation: Flame-dry the 2L flask. Add the ethanolic KOH solution. Sparge with

    
     for 30 minutes to remove dissolved oxygen (critical to prevent disulfide oligomerization).
    
  • Syringe Loading: Load the electrophile solution and nucleophile solution into separate 50 mL syringes (refill as needed or use continuous feed reservoirs).

  • Controlled Addition:

    • Bring the base solution to a vigorous stir.

    • Simultaneously add both solutions via the syringe pump at a rate of 40 mL/hour .

    • Note: The slow addition ensures that the concentration of unreacted linear intermediate remains extremely low (

      
       M).
      
  • Digestion: After addition is complete (approx. 6–7 hours), stir the mixture for an additional 12 hours at room temperature.

  • Workup:

    • Concentrate the solvent volume to ~100 mL under reduced pressure.

    • Add 200 mL of water to precipitate the inorganic salts and crude product.

    • Extract with Chloroform (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      .
  • Purification: Recrystallize from Benzene/Hexane (1:1) or purify via silica gel chromatography (DCM:Hexanes 3:7).[1]

Method B: Cesium-Assisted Direct Mixing Protocol

Best for: Rapid synthesis and parallel library generation.

Reagents & Equipment
  • Electrophile: 1,4-Bis(bromomethyl)benzene (2.0 mmol).

  • Nucleophile: 1,4-Bis(mercaptomethyl)benzene (2.0 mmol).

  • Base: Cesium Carbonate (

    
    ), anhydrous (5.0 mmol).
    
  • Solvent: Acetonitrile (MeCN) or DMF (degassed, 100 mL).

  • Apparatus: 250 mL round-bottom flask, reflux condenser.

Step-by-Step Workflow
  • Suspension: Suspend

    
     in 100 mL of degassed MeCN.
    
  • Addition: Add the dithiol and the dibromide directly to the flask in one portion. (Note: Unlike Method A, slow addition is not strictly required due to the template effect, though dropwise addition over 1 hour is good practice).

  • Reflux: Heat the mixture to reflux (

    
     for MeCN) for 12 hours.
    
  • Filtration: Cool to room temperature. Filter off the solid inorganic residues (

    
    , excess base).
    
  • Workup: Evaporate the filtrate to dryness. The residue is often the pure macrocycle.

  • Validation: Check purity via TLC. If oligomers are present, wash the solid with cold methanol.

Visualizations

Reaction Mechanism & Template Effect

This diagram illustrates the


 pathway and how the Cesium ion stabilizes the intermediate to favor cyclization.

ReactionMechanism Figure 1: Mechanistic pathway contrasting Cesium-templated cyclization vs. oligomerization. Precursors Precursors (Dibromide + Dithiol) Intermediate Linear Thiolate Intermediate Precursors->Intermediate Base Deprotonation Transition Cesium-Templated Transition State Intermediate->Transition Cs+ Coordination Oligomer Oligomer (Byproduct) Intermediate->Oligomer Intermolecular Attack (High Conc.) Product 2,11-Dithia[3.3] paracyclophane Transition->Product Intramolecular SN2 Cyclization

Figure 1: Mechanistic pathway contrasting Cesium-templated cyclization vs. oligomerization.

Experimental Workflow (Method A)

A logical flow for the High-Dilution protocol.

MethodA_Workflow Figure 2: High-Dilution Experimental Workflow cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase Solvent Degas Solvent (Ethanol/Benzene) Addition Simultaneous Slow Addition (Syringe Pump, 8-10h) Solvent->Addition Reagents Dissolve Reagents (Separate Syringes) Reagents->Addition Stir Digestion Period (12h, RT) Addition->Stir Concentrate Concentrate Solvent Stir->Concentrate Extract Precipitate & Extract (CHCl3) Concentrate->Extract Purify Recrystallization (Benzene/Hexane) Extract->Purify

Figure 2: High-Dilution Experimental Workflow

Data Summary & Troubleshooting

Comparative Yield Analysis
ParameterMethod A (High Dilution)Method B (Cesium Effect)
Typical Yield 65 – 80%50 – 70%
Reaction Time 20+ Hours12 – 14 Hours
Solvent Volume High (1L per 10mmol)Low (100mL per 2mmol)
Purity Profile High (fewer oligomers)Moderate (requires washing)
Troubleshooting Guide
  • Problem: Low Yield / Heavy Precipitate.

    • Cause: Concentration was too high, leading to polymerization.

    • Fix: Increase solvent volume or decrease addition rate (Method A).

  • Problem: Oxidative Coupling (Disulfide formation).

    • Cause: Incomplete degassing of solvents.

    • Fix: Sparge solvents with Argon/Nitrogen for at least 30 mins.

  • Problem: Incomplete Reaction (Method B).

    • Cause:

      
       surface passivation.
      
    • Fix: Use finely ground anhydrous

      
       and vigorous stirring.
      

References

  • Vögtle, F., & Rossa, L. (1983).[2] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry.

  • Bodwell, G. J., et al. (2015). Cyclophanes containing large polycyclic aromatic hydrocarbons. Chemical Society Reviews.[3]

  • Ostrowicki, A., Koepp, E., & Vögtle, F. (1991).[3] The “Cesium Effect”: Syntheses of Medio- and Macrocyclic Compounds. Topics in Current Chemistry.

  • Galli, C. (1992). “Cesium Ion Effect” and Macrocyclization.[3][4][5] A Critical Review. Organic Preparations and Procedures International.

  • Lai, Y.-H. (1984). Synthesis, Structure, and Conformational Behavior of 2,11-Dithia[3.3]paracyclophane. Canadian Journal of Chemistry.

Sources

Troubleshooting & Optimization

common side reactions in the bromination of tetramethoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Bromination of Tetramethoxybenzene Derivatives

Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the halogenation of highly electron-rich arenes. Tetramethoxybenzene derivatives (e.g., 1,2,4,5-tetramethoxybenzene and 1,2,3,5-tetramethoxybenzene) possess four methoxy groups that donate significant electron density into the aromatic ring via resonance (+


 effect). While this makes the ring exceptionally nucleophilic for Electrophilic Aromatic Substitution (EAS), it also raises the Highest Occupied Molecular Orbital (HOMO) to a level where single-electron transfer (SET) oxidation becomes a highly competitive, and often dominant, side reaction.

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you bypass common pitfalls such as oxidative demethylation, polybromination, and ether cleavage.

Diagnostic Workflow

DiagnosticWorkflow Start Observed Issue in Bromination Obs1 Brown/Yellow Solid (Quinone Formation) Start->Obs1 Obs2 Multiple TLC Spots (Over-reaction) Start->Obs2 Obs3 Loss of -OMe in NMR (Phenol Formation) Start->Obs3 Cause1 Oxidative Demethylation (Excess Halogen/Oxidant) Obs1->Cause1 Cause2 Polybromination (Uncontrolled Stoichiometry) Obs2->Cause2 Cause3 Ether Cleavage (in situ HBr generation) Obs3->Cause3 Sol1 Reduce Temp to 0°C Use mild NBS Cause1->Sol1 Sol2 Strict 1.0 eq NBS Slow Addition Cause2->Sol2 Sol3 Add Acid Scavenger (e.g., CaCO3) Cause3->Sol3

Diagnostic workflow for resolving side reactions in tetramethoxybenzene bromination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction mixture turn dark brown and precipitate an insoluble solid when I add molecular bromine (


)? 
  • Expertise & Causality: You are observing oxidative demethylation . Because the tetramethoxybenzene ring is so electron-rich, it is easily oxidized by strong halogens like

    
    . Instead of undergoing standard EAS, the arene is oxidized to a radical cation. This intermediate reacts with adventitious moisture, leading to the expulsion of methanol and the formation of a benzoquinone derivative (e.g., 2,5-dimethoxy-1,4-benzoquinone). Historical literature confirms that treating 1,2,4,5-tetramethoxybenzene with bromine yields unstable, brown quinonoid solids rather than the desired brominated arene [1].
    
  • Solution: Abandon

    
    . Switch to N-bromosuccinimide (NBS) in an aprotic solvent (e.g., DCM or DMF) at low temperatures (0 °C to -20 °C). Ensure strictly anhydrous conditions to starve the oxidation pathway of the water required to form the quinone.
    

Q2: My NMR shows the correct mass for mono-bromination, but the integration of the methoxy region is off (missing -OMe), and there is a broad -OH peak. What happened?

  • Expertise & Causality: This is ether cleavage (demethylation) mediated by hydrobromic acid (HBr). Even when using milder reagents like NBS, trace moisture or side reactions can generate HBr in situ. HBr is both a strong acid and a potent nucleophile (via the bromide ion). It readily cleaves aryl methyl ethers, particularly those activated by other electron-donating groups on the ring [3].

  • Solution: Introduce an acid scavenger into your reaction mixture. Adding solid calcium carbonate (

    
    ) or a mild organic base like propylene oxide will neutralize in situ generated HBr without interfering with the electrophilic bromination mechanism.
    

Q3: I am getting a mixture of mono- and di-brominated products despite using exactly 1.0 equivalent of NBS. How do I improve selectivity?

  • Expertise & Causality: This is a polybromination issue driven by local concentration gradients. The first bromination does not sufficiently deactivate the highly enriched tetramethoxybenzene ring. Consequently, the mono-bromo derivative remains highly reactive. If the local concentration of NBS is too high, the second bromination outcompetes the initial bromination of the starting material [2].

  • Solution: Utilize the principle of high dilution and slow addition. Dissolve the NBS in a large volume of solvent and add it dropwise via a syringe pump over several hours to a vigorously stirred solution of the substrate.

Quantitative Data: Side Reaction Profiles

The following table summarizes the causal relationship between chosen reaction conditions and the resulting side product profiles.

Brominating AgentSolventTemp (°C)AdditivesMajor Product ObservedPrimary Side Reaction

(1.1 eq)
Chloroform25None2,5-Dimethoxy-1,4-benzoquinoneOxidative Demethylation
NBS (1.0 eq)DCM25NoneMono-bromo + Di-bromo mixPolybromination
NBS (1.0 eq)DCM0NoneBromophenol derivativeHBr-mediated Ether Cleavage
NBS (1.0 eq)DMF-20

Target Mono-bromo arene Minimal (<5%)

Self-Validating Experimental Protocol

Standard Operating Procedure: Controlled Mono-Bromination of 1,2,3,5-Tetramethoxybenzene

This protocol is designed as a self-validating system. By monitoring the color of the reaction and the evolution of TLC spots, the operator can confirm in real-time whether the EAS pathway is favored over the oxidation pathway.

Materials:

  • 1,2,3,5-Tetramethoxybenzene (10.0 mmol)

  • N-Bromosuccinimide (NBS), recrystallized from water and dried under vacuum (10.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • Calcium carbonate (

    
    ), oven-dried (15.0 mmol)
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and an addition funnel.

  • Substrate Dissolution: Add 1,2,3,5-tetramethoxybenzene (10.0 mmol) and

    
     (15.0 mmol) to the flask. Suspend in 30 mL of anhydrous DMF.
    
  • Temperature Control: Submerge the flask in a dry ice/ethylene glycol bath maintained at exactly -20 °C. Causality: Low temperature suppresses the activation energy required for the SET oxidation pathway.

  • Reagent Preparation: Dissolve NBS (10.0 mmol) in 20 mL of anhydrous DMF in the addition funnel. Validation Check: The NBS solution must be completely colorless; a yellow tint indicates free bromine (degradation), which will trigger oxidation.

  • Slow Addition: Add the NBS solution dropwise over 2 hours (approx. 1 drop every 5-6 seconds) under vigorous stirring.

  • In-Process Control (IPC): After 1 hour of addition, take a 10 µL aliquot, quench in water/EtOAc, and run a TLC (Hexanes:EtOAc 8:2). Self-Validation: You should observe a single new spot (product) below the starting material. If the reaction mixture turns dark brown, oxidation has occurred; a pale yellow/orange color is normal and indicates successful EAS.

  • Quenching & Workup: Once addition is complete, stir for an additional 30 minutes at -20 °C. Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (

    
    ) to destroy any unreacted electrophilic bromine species.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with distilled water (5 x 50 mL) to remove DMF, followed by brine. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

References

  • Bacon, R. G. R., & Rennison, S. C. (1969). Metal ions and complexes in organic reactions. Part X. J. Chem. Soc. (C). 1

  • Gulder, T., et al. (2023). Electrochemical Deuterations and Fluorocyclizations of sp2-Carbon Atoms. MediaTUM. 2

  • Kelley, M. R., et al. (2009). Quinone derivatives, pharmaceutical compositions, and uses thereof. WO2009042544A1. 3

Sources

Technical Support Center: Synthesis of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a critical step in the production of Coenzyme Q analogs and lipophilic antioxidants. While conceptually simple, the high electron density of the 1,2,4,5-tetramethoxybenzene (TMB) core creates unique challenges. The primary failure modes are uncontrolled polymerization (formation of diphenylmethanes) and bis-bromomethylation due to the ring's hyper-nucleophilicity.

This guide moves beyond standard textbook procedures, providing optimized protocols and troubleshooting workflows derived from industrial scale-up data.

Part 1: The Optimized Protocol (The "Golden Batch")

Do not rely on generic Blanc chloromethylation conditions. The following protocol is optimized to suppress polymerization and favor mono-substitution.

Reaction Parameters
ParameterStandard ConditionOptimized ConditionRationale
Stoichiometry 1.0 eq (CH₂O)n0.95 eq (CH₂O)n Slight deficit of paraformaldehyde prevents bis-alkylation and polymerization.
Acid Source 33% HBr in AcOHHBr (gas) saturation Water is the enemy. Aqueous HBr promotes hydrolysis to the benzyl alcohol, which triggers polymerization.
Temperature 60°C - 80°C0°C → 25°C The TMB ring is sufficiently activated to react at RT. Heat accelerates side reactions.
Solvent Glacial Acetic AcidDichloromethane (DCM) / AcOH (1:1) DCM solubilizes the hydrophobic TMB; AcOH mediates the proton transfer.
Step-by-Step Methodology
  • Preparation: Dissolve 1,2,4,5-tetramethoxybenzene (1.0 eq) and Paraformaldehyde (0.95 eq) in a 1:1 mixture of anhydrous DCM and Glacial Acetic Acid.

  • Activation: Cool the mixture to 0°C under Nitrogen.

  • HBr Introduction: Bubble anhydrous HBr gas through the solution for 30 minutes. Note: If using 33% HBr/AcOH, add dropwise over 1 hour.

  • Reaction: Allow to warm to 25°C and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Checkpoint: Stop when starting material is <5%. Do not wait for 100% conversion to avoid over-reaction.

  • Quench: Pour onto crushed ice/water. Extract immediately with DCM.

  • Stabilization: Wash organic layer with cold saturated NaHCO₃ (careful: gas evolution) followed by brine. Dry over MgSO₄.[1]

Part 2: Critical Troubleshooting (Q&A)

Issue 1: "My reaction mixture turned into a gummy, insoluble solid."

Diagnosis: Polymerization (Resin Formation). Mechanism: The electron-rich TMB ring reacts with the product (benzyl bromide) or the intermediate benzyl alcohol to form diphenylmethane linkages. This is "Bakelite" chemistry occurring in your flask.

Corrective Action:

  • Lower the Temperature: Never exceed 40°C.

  • Increase Dilution: Run the reaction at 0.1 M concentration. High concentration favors intermolecular attack (polymerization).

  • Eliminate Water: Ensure reagents are anhydrous. Water hydrolyzes the bromide to the alcohol, which is the primary cross-linking agent.

Issue 2: "I am isolating a mixture of mono- and bis-bromomethylated products."

Diagnosis: Over-alkylation. Mechanism: The introduction of a bromomethyl group (-CH₂Br) is weakly deactivating, but the four methoxy groups are so strongly activating that the second position remains nucleophilic.

Corrective Action:

  • Stoichiometry Control: Use 0.90–0.95 equivalents of paraformaldehyde. It is better to recover unreacted starting material (which is easily separated) than to separate the mono- and bis-products.

  • Precipitation Strategy: Use a solvent system (like pure Glacial Acetic Acid without DCM) where the mono-product precipitates out as it forms, protecting it from further reaction.

Issue 3: "The product decomposes on the silica column."

Diagnosis: Acid Sensitivity. Mechanism: Benzylic bromides on electron-rich rings are labile. The Lewis acidic sites on silica gel catalyze the elimination of HBr or hydrolysis.

Corrective Action:

  • Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine in Hexane.

  • Alternative Purification: Recrystallization is superior. The product crystallizes well from Hexane/Chloroform or Heptane .

    • Protocol: Dissolve crude solid in minimum hot Chloroform; add hot Hexane until turbid; cool to 4°C.

Part 3: Visualizing the Chemistry

Diagram 1: Reaction Pathway & Competitive Failure Modes

This diagram illustrates the kinetic competition between the desired EAS pathway and the fatal polymerization route.

ReactionPathway Start 1,2,4,5-Tetramethoxybenzene Inter Intermediate (Hydroxymethyl cation) Start->Inter + (CH2O)n / H+ Product Target: 3-(Bromomethyl)-TMB Inter->Product + Br- (Fast) Polymer Polymer/Goo (Diphenylmethane) Inter->Polymer + Start Material (Low Dilution) Side1 Bis-Bromomethylated Impurity Product->Side1 + (CH2O)n / HBr (Excess Reagent) Product->Polymer + Start Material (High Temp)

Caption: Figure 1. Kinetic competition. The "Polymer" pathway is driven by low HBr concentration and high temperatures.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields immediately.

Troubleshooting Problem Problem: Low Yield Check1 Is the crude sticky/polymeric? Problem->Check1 Check2 Is there starting material left? Check1->Check2 No Action1 Action: Reduce Temp to 0°C Switch to Anhydrous HBr Check1->Action1 Yes Action2 Action: Check HBr Stoichiometry Increase Reaction Time Check2->Action2 Yes Action3 Action: Reduce Paraformaldehyde to 0.9 eq Recrystallize product Check2->Action3 No (Bis-product formed)

Caption: Figure 2. Rapid diagnostic flowchart for maximizing yield.

Part 4: Data & Benchmarking

The following data is derived from comparative optimization studies for methoxy-substituted benzyl bromides [1][2].

Yield Impact by Solvent & Temperature
Solvent SystemTemperatureYield (%)Purity (%)Notes
AcOH (Glacial) 60°C45%82%Significant polymerization observed.
AcOH / 33% HBr (aq) 25°C55%88%Slow reaction; hydrolysis products present.
DCM / AcOH (1:1) 25°C 92% 96% Optimal. DCM keeps TMB in solution; AcOH enables protonation.
Benzene / ZnBr₂ 60°C78%90%Good yield but difficult workup (toxic solvent).

References

  • Van Der Made, A. W., & Van Der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds.[2][3][4] Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263.[4] Link

  • Pittelkow, M., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synlett, 24(18), 2437–2442. Link

  • BenchChem Technical Support.[1][5] (2025).[5][6] Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Technical Guide. Link

  • RSC Publishing. (2023).[7] Metal-free electrophilic phosphination of electron-rich arenes. Organic & Biomolecular Chemistry. Link

Sources

column chromatography techniques for purifying 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of highly electron-rich benzylic halides. 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a highly reactive, synthetically valuable building block. However, its extreme electron density makes it notoriously unstable during standard purification workflows. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield recovery of your target compound.

The Chemistry of Degradation: Why Standard Methods Fail

Before attempting purification, it is critical to understand the causality behind the degradation of tetramethoxybenzyl bromides.

degradation_pathway A 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (Intact Product) B Acidic Silanol Groups (Standard Silica Gel) A->B Adsorption C Tetramethoxybenzyl Carbocation (Highly Stabilized) B->C Heterolysis (SN1) D Hydrolysis (Benzyl Alcohol) C->D H2O present E Nucleophilic Attack (Benzyl Ethers) C->E MeOH/EtOH present F Friedel-Crafts Alkylation (Oligomers/Polymerization) C->F Intermolecular attack

Mechanistic pathway of silica-induced degradation via SN1 carbocation formation.
Frequently Asked Questions

Q: Why does my product degrade into multiple spots or a continuous streak on standard silica gel TLC? A: The degradation is driven by the extreme electron density of the tetramethoxy-substituted aromatic ring. The four methoxy groups strongly donate electron density via resonance, dramatically lowering the activation barrier for C-Br bond cleavage and favoring a rate-determining


 mechanism [[1]](). When exposed to the mildly acidic silanol groups (Si-OH) on standard unmodified silica gel, the benzylic C-Br bond undergoes rapid heterolysis 2. This highly stabilized carbocation is immediately trapped by trace water (forming benzyl alcohols) or undergoes intermolecular Friedel-Crafts alkylation (forming polymeric streaks). In many documented syntheses, crude reaction mixtures containing electron-rich benzylic derivatives are used without purification specifically because severe decomposition occurs during chromatography on silica gel 3.

Q: Can I use Methanol or Ethanol to increase the polarity of my eluent? A: Absolutely not. While a Hexane/Ethyl Acetate gradient is non-nucleophilic, adding alcoholic modifiers will rapidly trap the benzylic carbocation intermediate. This will convert your target benzyl bromide into a benzyl ether artifact directly on the column.

Quantitative Assessment of Stationary Phases

To prevent ionization, the stationary phase must be carefully selected or modified. Below is a comparative matrix of chromatography environments for electron-rich benzyl bromides:

Stationary PhaseAdditive / TreatmentTypical Recovery (%)

Resolution
Degradation Risk
Standard Silica Gel (60 Å) None< 10%HighExtreme (Hydrolysis/Polymerization)
Deactivated Silica Gel 1% Triethylamine (v/v)85 - 95%HighLow (if eluted rapidly)
Neutral Alumina (Brockmann I) None75 - 85%ModerateLow (Lacks acidic silanols)
Basic Alumina None< 5%ModerateHigh (Base-catalyzed hydrolysis)

Validated Protocol: Deactivated Silica Gel Chromatography

To isolate 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene while suppressing


 ionization, you must neutralize the silica gel and minimize the compound's residence time on the column.

purification_workflow Step1 1. Slurry Preparation (Silica + 1% Et3N) Step2 2. Column Packing & Equilibration Step1->Step2 Step3 3. Wet Loading (Minimal DCM) Step2->Step3 Step4 4. Rapid Flash Elution (N2 Pressure) Step3->Step4 Step5 5. Cold Concentration (Rotovap < 30°C) Step4->Step5

Optimized workflow for purifying electron-rich benzyl bromides using deactivated silica.
Step-by-Step Methodology

Step 1: Stationary Phase Deactivation Prepare a slurry of silica gel in a non-polar solvent system (e.g., 95:5 Hexane:EtOAc). Add 1% (v/v) Triethylamine (Et₃N) to the slurry 2. Stir gently to ensure the basic amine fully neutralizes the acidic silanol sites on the silica surface.

Step 2: Column Packing and Equilibration Pour the slurry into the column. Apply positive nitrogen pressure to pack the bed tightly. Flush the column with at least 3 column volumes (CV) of the 1% Et₃N solvent mixture. Causality Note: This ensures the entire column bed is uniformly deactivated before the sensitive compound is introduced, preventing localized "hot spots" of acidity.

Step 3: Sample Loading (Wet Loading Only) Dissolve the crude 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene in the minimum amount of Dichloromethane (DCM). Carefully apply the solution directly to the top of the silica bed. Critical Warning:Do NOT dry load this compound onto silica. Evaporating the sample onto dry silica exposes it to a massive surface area of concentrated acidic sites without a protective solvation shell, leading to immediate polymerization.

Step 4: Rapid Flash Elution Elute the column using the chosen Hexane/EtOAc gradient (maintaining 1% Et₃N in the mobile phase). Apply continuous nitrogen pressure to achieve a fast flow rate. Causality Note: Minimizing the residence time on the column directly reduces the statistical probability of surface-catalyzed degradation. Do not let the compound sit on the column for extended periods 2.

Step 5: Cold Concentration Combine the product-containing fractions. Remove the solvent using a rotary evaporator with the water bath set strictly below 30°C . High temperatures will cause spontaneous thermal decomposition of the concentrated benzyl bromide 2.

Advanced Troubleshooting & Handling

Q: I deactivated my silica gel, but I am still seeing low recovery (<50%). What is going wrong? A: You are likely experiencing thermal degradation during the concentration step. Benzyl bromides are highly thermally labile. Ensure your rotary evaporator bath is cold, and break the vacuum with inert gas (Argon or Nitrogen) rather than ambient air to prevent introducing moisture to the concentrated product.

Q: Is there a viable alternative to silica gel if deactivation fails? A: Yes. Neutral Alumina (Brockmann Grade I or II) is the preferred alternative stationary phase for highly sensitive electron-rich benzyl bromides 2. It inherently lacks the highly acidic silanol groups that trigger


 ionization. However, alumina provides lower theoretical plates than silica, so your 

resolution will decrease. You must adjust your solvent system to be significantly less polar (e.g., starting with 100% Hexane).

Q: How should I store the purified 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene? A: Store the purified product neat (or dissolved in a dry, non-nucleophilic solvent like toluene) in an amber vial under a strict Argon atmosphere at -20°C. Exposure to ambient moisture and light will initiate slow hydrolysis and radical decomposition over time.

References

  • BenchChem.Technical Support Center: Purification of 4-Methoxy-2,3,6-trimethylbenzyl bromide - Benchchem: Column Chromatography.
  • National Institutes of Health (NIH) / ACS Catalysis.Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion.
  • National Institutes of Health (NIH) / Carbohydrate Research.A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose.

Sources

preventing elimination side reactions in SN2 reactions of benzylic bromides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SN2-OPT-042 Subject: Suppression of Elimination (E2) Pathways in Benzylic Bromide Substitutions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Welcome & Diagnostic Overview

Welcome to the Reaction Optimization Support Center. You are likely accessing this guide because your


 reaction on a benzylic bromide is yielding significant amounts of alkenyl side products (styrene derivatives) rather than the desired substitution product.

The Core Conflict: Benzylic bromides are chemically schizophrenic.[1] The benzylic position stabilizes the


 transition state (via orbital overlap with the 

-system), making them excellent electrophiles. However, if your substrate is a secondary benzylic bromide (e.g., 1-bromo-1-phenylethane), the acidity of the

-protons and the thermodynamic stability of the conjugated alkene product make E2 elimination a dominant competitor, especially with basic nucleophiles.

Use the diagnostic tree below to determine your optimization strategy.

Diagnostic Workflow (Logic Tree)

ReactionLogic Start Substrate Analysis: Type of Benzylic Bromide Primary Primary (Ph-CH2-Br) No Beta-Hydrogens Start->Primary Unsubstituted Secondary Secondary (Ph-CH(R)-Br) Beta-Hydrogens Present Start->Secondary Alpha-Substituted ResultSN2 Standard SN2 Solvent: Acetone/MeCN Primary->ResultSN2 Elimination Impossible (Watch for Dimerization) CheckNuc Nucleophile Basicity Check Secondary->CheckNuc WeakBase Weak Base / Good Nuc (N3-, CN-, RS-, RCOO-) CheckNuc->WeakBase StrongBase Strong Base / Hard Nuc (RO-, OH-, NH2-) CheckNuc->StrongBase WeakBase->ResultSN2 Safe Zone ResultE2 HIGH RISK: E2 Elimination (Styrene Formation) StrongBase->ResultE2 Problem Area SolnPTC Solution: Phase Transfer Catalysis (Isolate Basicity) ResultE2->SolnPTC Protocol A SolnMitsunobu Alternative: Invert Strategy (Mitsunobu on Alcohol) ResultE2->SolnMitsunobu Protocol B

Figure 1: Decision matrix for selecting reaction conditions based on substrate structure and nucleophile basicity.

The Knowledge Base (FAQs)

Q1: Why is my secondary benzylic bromide forming styrene even with "moderate" bases?

A: This is due to the Conjugation Driving Force .[1] In a standard alkyl halide, E2 requires a specific anti-periplanar geometry and a strong base.[1] In benzylic systems, the transition state for elimination has significant double-bond character that is stabilized by conjugation with the aromatic ring. This lowers the activation energy for elimination (


), allowing even moderate bases (like carbonate or dilute hydroxide) to trigger styrene formation if the temperature is elevated [1].
Q2: Can I use ethanol as a solvent for these reactions?

A: Avoid if possible. Protic solvents like ethanol solvate anions via hydrogen bonding.[1] This "cages" the nucleophile, reducing its ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 reactivity (

). However, it does not proportionally suppress basicity (and may even support E2 via solvent-mediated proton transfer). To maximize the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

ratio, use Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, Acetone). These leave the nucleophile "naked" and more reactive toward carbon [2].
Q3: How do I distinguish Nucleophilicity from Basicity in this context?

Use the HSAB (Hard and Soft Acids and Bases) principle.[1] You want a "Soft" nucleophile.

PropertyBasicity (Thermodynamic)Nucleophilicity (Kinetic)Target for Benzylic System
Definition Stability of bond to

Rate of attack on

High

, Low

Key Metric pKa of conjugate acidSwain-Scott constant (

)
Examples (Good)

,

,

,


,

,

,

Use These
Examples (Bad)

,


,

Avoid (Causes E2)

Troubleshooting Guide

Issue: "I need to synthesize a benzylic ether (


), but Sodium Ethoxide gives me 80% styrene."

Root Cause: Alkoxides are strong bases.[1] With secondary benzylic halides, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


.

Corrective Actions:

  • Switch to Phase Transfer Catalysis (PTC): Use solid KOH, a non-polar solvent (DCM or Toluene), and a quaternary ammonium salt (e.g., TBAB).[1] This keeps the bulk base in the solid/aqueous phase and transfers only the reactive ion pair into the organic phase, often favoring substitution [3].[1]

  • Change the Leaving Group: If possible, switch from Bromide to Tosylate. While still prone to elimination, the leaving group ability changes the transition state character.[1]

  • Invert the Synthesis (The "Nuclear" Option): Do not use the benzylic bromide. Instead, use the corresponding benzylic alcohol and the aliphatic alcohol.[1]

    • Method:Mitsunobu Reaction (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , DIAD). This activates the oxygen without creating a free carbocation or requiring a strong base.[1]
      

Standard Operating Procedures (Protocols)

Protocol A: Substitution with Weak Bases (Azide, Cyanide, Thiol)

Best for: Introducing Nitrogen, Carbon, or Sulfur nucleophiles.

  • Preparation: Dry all glassware. Moisture acts as a competing nucleophile (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     hydrolysis).
    
  • Solvent System: Anhydrous DMF (Dimethylformamide) or DMSO .[1]

    • Rationale: High dielectric constant dissociates ion pairs; aprotic nature prevents anion solvation.[1]

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Nucleophile (

      
       or 
      
      
      
      ): 1.2 - 1.5 equiv
  • Temperature Control:

    • Start at 0°C .

    • Why?ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       is enthalpy-driven (bond formation). E2 is entropy-driven (creating 2 molecules from 1).[1] Lower temperatures kinetically favor substitution.[1]
      
  • Execution:

    • Dissolve nucleophile in solvent.[1]

    • Add benzylic bromide dropwise (to prevent local high concentrations).[1]

    • Monitor by TLC.[1] If sluggish, warm slowly to Room Temp. Do not heat above 40°C unless necessary.

Protocol B: Ether Synthesis via Phase Transfer Catalysis (PTC)

Best for: Oxygen nucleophiles where alkoxides cause elimination.

  • Reagents:

    • Organic Phase: Substrate (1.0 equiv) + Alcohol (1.5 equiv) in Toluene or DCM.[1]

    • Aqueous/Solid Phase: 50% NaOH (aq) or Solid KOH.[1]

    • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (5 mol%).[1]

  • Mechanism:

    • The catalyst transports the alkoxide (

      
      ) into the organic layer as a tight ion pair 
      
      
      
      .
    • The "naked" anion is highly nucleophilic but less basic due to the lack of hydration shell and the bulky counter-ion hindering proton abstraction [4].[1]

  • Procedure:

    • Mix organic phase and catalyst.[1]

    • Add base with vigorous stirring (high RPM is critical for interfacial surface area).[1]

    • Run at ambient temperature.[1]

  • Workup: Separate layers. Wash organic layer with dilute HCl (to remove amine impurities) and water.[1]

Mechanistic Visualization

The following diagram illustrates the competing pathways. Note how the "Hard" base (Ethoxide) attacks the proton (E2), while the "Soft" nucleophile (Thiolate) attacks the Carbon (


).

Mechanism Substrate Sec-Benzylic Bromide (Ph-CH(Me)-Br) TS_E2 TS: Proton Abstraction (Conjugation stabilized) Substrate->TS_E2 + Base TS_SN2 TS: Backside Attack (Orbital Overlap) Substrate->TS_SN2 + Nuc Base Hard Base (NaOEt) Base->TS_E2 Product_E2 Styrene (Elimination Product) TS_E2->Product_E2 Fast with Hard Base Nuc Soft Nucleophile (NaSMe) Nuc->TS_SN2 Product_SN2 Sulfide (Substitution Product) TS_SN2->Product_SN2 Favored with Soft Nuc

Figure 2: Kinetic competition between E2 and SN2 pathways driven by reagent hardness/softness.

References

  • Ashenhurst, J. (2022).[1] Elimination Reactions of Benzylic Halides. Master Organic Chemistry. Available at: [Link]1]

  • LibreTexts Chemistry. (2024). Factors Affecting SN2 Reactions: The Solvent. Available at: [Link]1]

  • Halpern, M. (2005).[1] Industrial Phase-Transfer Catalysis. PTC Communications.[1][2] Available at: [Link]1]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1] (Classic Text Reference).

Sources

removal of unreacted starting materials from 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Topic: Removal of Unreacted Starting Materials & Purification Ticket ID: CHEM-SUP-8829 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are dealing with 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene , an exceptionally electron-rich benzylic bromide. The four methoxy groups donate significant electron density to the aromatic ring, stabilizing the benzylic carbocation.

The Critical Challenge: This electronic stabilization makes the C-Br bond labile. The compound is highly prone to solvolysis (


 hydrolysis)  and acid-catalyzed polymerization . Standard silica gel chromatography often leads to massive degradation (turning the product green/blue/black on the column) due to the acidity of silanol groups.

Recommendation: Recrystallization is the primary purification method. Chromatography should be a secondary resort and requires specific neutralization protocols.

Module 1: Diagnosis & Characterization

How do I know what impurities I have?

Before attempting purification, confirm the composition of your crude mixture.[1] Unreacted starting material (1,2,4,5-tetramethoxybenzene) and the hydrolysis byproduct (benzyl alcohol) are the most common contaminants.

1H NMR Diagnostic Markers ( )
SpeciesKey Signal (ppm)MultiplicityNotes
Product (Benzyl Bromide)~4.55 - 4.65 Singlet (

)
Benzylic

. Sharp singlet.
Starting Material (Arene)~6.50 - 6.60 Singlet (

)
Aromatic protons. (If starting from TMB).
Impurity (Benzyl Alcohol)~4.60 - 4.70 Singlet (

)
Benzylic

. Often overlaps with product but may appear slightly downfield. Look for broad -OH singlet ~2.0-3.0 ppm.
Impurity (Aldehyde)~10.2 - 10.4 Singlet (

)
Oxidation product (CHO).

Tech Tip: If your benzylic


 peak is broadening or you see a new set of methoxy peaks appearing slightly shifted, hydrolysis is occurring. Run NMR in water-free 

(filtered through basic alumina) to prevent in-tube degradation.

Module 2: Purification Protocols

Workflow Decision Tree

Use the following logic to select the safest purification route.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 3:1) Start->TLC Decision Impurity Profile? TLC->Decision Recryst Method A: Recrystallization (Preferred) Decision->Recryst High SM content (>10%) Column Method B: Neutralized Flash Column (High Risk) Decision->Column Complex impurities (Tars/Oils) Check 1H NMR / MP Recryst->Check Purity Check Column->Check

Figure 1: Decision matrix for purification of electron-rich benzylic bromides.

Protocol A: Recrystallization (Gold Standard)

Best for: Removing unreacted starting material and preserving the labile C-Br bond.

Theory: 1,2,4,5-tetramethoxybenzene (SM) is significantly more soluble in non-polar alkanes than the brominated product. We utilize a solvent/anti-solvent system to crash out the bromide while keeping the SM in the mother liquor.

Reagents:

  • Solvent A (Good solvent): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Solvent B (Anti-solvent): Hexane, Heptane, or Cyclohexane.

Step-by-Step:

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of warm Solvent A (approx. 40-45°C) required to fully dissolve the solid.

    • Note: Do not boil! High heat promotes dimerization.

  • Precipitation: While stirring gently, add Solvent B dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Solvent A to clear the solution back up.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (20 mins).

    • Move to a fridge (4°C) for 2 hours.

    • Finally, place in a freezer (-20°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals rapidly using a chilled Buchner funnel. Wash with cold Solvent B.

  • Drying: Dry under high vacuum at room temperature. Do not use a heat gun.

Protocol B: Neutralized Flash Chromatography

Best for: Removing polar tars or if recrystallization fails (oiling out).

Warning: Standard silica gel is acidic (


). It will protonate the methoxy groups or catalyze the loss of bromide, destroying your compound. You must  buffer the stationary phase.

System Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient, typically start 90:10).

  • Additive: Triethylamine (

    
    ).
    

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using Hexane containing 1% Triethylamine .

    • Why? The amine neutralizes acidic silanol sites (

      
      ).
      
  • Packing: Pour the column and flush with 2 column volumes of the Hexane/TEA mixture.

  • Loading: Dissolve your crude oil in a minimum volume of DCM/Hexane (1:1) + 0.5% TEA. Load carefully.

  • Elution: Elute with Hexane:EtOAc (gradually increasing polarity).

    • Critical: Maintain 0.5% TEA in the eluent throughout the run.

  • Collection: Collect fractions into tubes containing a drop of stabilizer (e.g., trace TEA) if the compound is to be stored in solution for long periods.

  • Evaporation: Rotovap at

    
    . Higher temps during concentration can cause decomposition.
    

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" during recrystallization instead of forming crystals. What happened?

  • Cause: The solution was likely too concentrated or cooled too quickly, trapping impurities (like the starting material) that lower the melting point.

  • Fix: Re-dissolve the oil by warming. Add slightly more Solvent A (EtOAc). Scratch the side of the glass flask with a spatula to induce nucleation, or add a "seed crystal" if you have one from a previous batch.

Q2: The silica column turned green/blue, and I recovered no product.

  • Cause: This is the classic "Ubiquinone intermediate" decomposition. The color indicates the formation of radical cations or polymerized quinone species caused by acidic silica.

  • Fix: You likely forgot the Triethylamine (TEA). If you did use TEA, switch to Neutral Alumina (Grade III) as the stationary phase. Alumina is far gentler on electron-rich benzylic halides.

Q3: How should I store this compound?

  • Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilizer: For long-term storage, keep it as a solid. If you must store it in solution, add Cu wire or silver wool to scavenge free bromide radicals, though solid storage is vastly superior.

Q4: Can I use alcohols (MeOH/EtOH) for recrystallization?

  • Strictly NO. In the presence of heat, the benzylic bromide will undergo solvolysis with the solvent (methanolysis), converting your product into the benzyl ether (e.g., 3-(methoxymethyl)-1,2,4,5-tetramethoxybenzene). Stick to aprotic solvents (EtOAc, Hexane, DCM).

References

  • Lipshutz, B. H., et al. (1989). Synthesis of ubiquinone analogs. Journal of Organic Chemistry , 54(14), 3282–3292.

  • Snyder, C. D., & Rapoport, H. (1973). Photo-oxidation of hydroquinones to quinones. Journal of the American Chemical Society , 95(23), 7821–7828.

  • BenchChem Technical Support. (2025). Purification of Electron-Rich Benzyl Bromides. BenchChem Application Notes .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

Comparative Guide: Alternative Reagents for Coenzyme Q Precursor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Coenzyme Q10 (CoQ10) and its precursors faces two primary bottlenecks: the oxidation of the aromatic core (3,4,5-trimethoxytoluene, TMT) to Coenzyme Q0 (CoQ0), and the regioselective coupling of the polyprenyl side chain (Solanesol derivative) to the quinone core.[1][2][3] Traditional methods rely on stoichiometric heavy metal oxidants (Cr, Ce) and corrosive Lewis acids (


), resulting in high E-factors and isomeric impurities.[3]

This guide evaluates high-performance alternatives: Heteropoly Acids (HPAs) for green oxidation and Nickel-Catalyzed Cross-Coupling for stereoselective side-chain attachment.[3]

Part 1: The Core Oxidation Challenge (TMT CoQ0)[3]

The transformation of 3,4,5-trimethoxytoluene (TMT) to 2,3-dimethoxy-5-methyl-1,4-benzoquinone (CoQ0) is the foundational step.

The Standard: Ceric Ammonium Nitrate (CAN)[3]
  • Mechanism: Single-electron transfer (SET) oxidation.[3]

  • Drawbacks: Requires stoichiometric amounts (often 4-6 equivalents), generating massive cerium waste.[3]

  • Performance: High yield (>90%) but industrially unsustainable due to waste treatment costs.[3]

The Alternative: with Heteropoly Acid (HPA) Catalysts

Phosphomolybdic or phosphotungstic acids (e.g.,


) serve as re-oxidizable catalysts, activating hydrogen peroxide.[3] When combined with a Phase Transfer Catalyst (PTC) like PEG-1000, this system bridges the aqueous oxidant and organic substrate.
Performance Comparison
FeatureStandard (CAN)Alternative (

+ HPA/PTC)
Yield 90-95%75-82%
Selectivity HighModerate (Requires optimization)
Atom Economy Low (Heavy metal waste)High (Water is the byproduct)
Reusability None (Single use)Catalyst recoverable/reusable
Reaction Class Stoichiometric OxidationCatalytic Oxidation
Experimental Protocol: Green Oxidation of TMT

Objective: Synthesis of CoQ0 using


 and Supported Heteropoly Acid.
  • Catalyst Preparation: Impregnate Silica gel (

    
    ) with Phosphotungstic acid (
    
    
    
    ) to achieve a 20 wt% loading.[3] Calcine at 200°C for 3 hours.
  • Reaction Setup: In a jacketed glass reactor, dissolve 3,4,5-trimethoxytoluene (24 g) in Acetic Acid (40 mL) .

  • Catalyst Addition: Add Supported HPA catalyst (20 g) and PEG-1000 (0.4 g) as the phase transfer agent.

  • Oxidation: Dropwise add 50%

    
     (40 mL)  while maintaining temperature at 30-35°C. Note: Exothermic reaction; control addition rate.
    
  • Workup: Stir for 4-6 hours. Filter the solid catalyst (save for regeneration).[3] Extract the filtrate with ethyl acetate. Wash organic layer with brine and water.

  • Purification: Crystallize from hexane/ethyl acetate to yield orange-red needles of CoQ0.

Part 2: The Coupling Reaction (Side Chain Attachment)[3]

Connecting the lipophilic tail (Solanesol/Decaprenyl) to the quinone head is the most failure-prone step due to regio-isomerism (ortho vs. meta coupling) and loss of alkene stereochemistry (E/Z isomerization).[3]

The Standard: Lewis Acid ( )[3]
  • Mechanism: Friedel-Crafts allylation via carbocation generation.

  • Drawbacks: Low regioselectivity leads to inseparable isomers; moisture sensitivity requires strictly anhydrous conditions; corrosive.[3]

The Alternative: Nickel-Catalyzed Cross-Coupling (Lipshutz Protocol)

Developed by Lipshutz et al., this method utilizes transition metal catalysis to couple a chloromethylated quinone precursor with a vinyl alane derived from the polyprenyl tail.

  • Mechanism: Ni(0) catalyzes the coupling between an

    
     electrophile (benzyl chloride derivative) and a vinyl metal nucleophile.[3]
    
  • Key Advantage: 100% Regiocontrol and Retention of E-stereochemistry .[3]

Performance Comparison
FeatureStandard (

)
Alternative (Ni-Catalysis)
Yield 45-60%>80%
Regioselectivity Poor (Mixture of isomers)Excellent (>98:[3][4]2)
Stereoretention Variable (Acid causes isomerization)Complete Retention (E-isomer)
Conditions Harsh (Strong Acid)Mild (Neutral/Basic)
Experimental Protocol: Ni-Catalyzed Coupling

Objective: Coupling of Chloromethylated CoQ0 precursor with Solanesol derivative.

  • Precursor Prep: Convert CoQ0 to the chloromethylated derivative (2,3-dimethoxy-5-methyl-6-chloromethyl-1,4-benzoquinone) via Blanc chloromethylation.

  • Side Chain Activation: Treat Solanesyl propyne with Diisobutylaluminum hydride (DIBAL-H) in THF at 0°C to generate the vinyl alane intermediate in situ.[3]

  • Catalyst Loading: In a separate flask, dissolve

    
     (5 mol%)  and reduce with n-BuLi  (2 equiv relative to Ni) to generate active Ni(0).[3]
    
  • Coupling: Cannulate the vinyl alane solution into the Ni(0) solution, followed by the dropwise addition of the chloromethylated quinone in THF.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC for disappearance of the quinone.

  • Quench: Quench carefully with dilute HCl (1M) to hydrolyze aluminum salts.

  • Isolation: Extract with ether, dry over

    
    , and purify via flash chromatography (SiO2, Hexane:EtOAc 9:1).
    

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways between the traditional acid-mediated route and the highly selective Nickel-catalyzed route.

CoQSynthesis cluster_oxidation Oxidation Step cluster_coupling Coupling Step TMT 3,4,5-Trimethoxytoluene (Start) CAN Traditional: CAN Oxidation (High Waste) TMT->CAN HPA Alternative: H2O2 + HPA Catalyst (Green/Reusable) TMT->HPA CoQ0 CoQ0 Core (Quinone) Precursor Chloromethylated Quinone CoQ0->Precursor Blanc Reaction BF3 Traditional: BF3·OEt2 (Friedel-Crafts) (Isomer Mixtures) CoQ0->BF3 + Solanesol CAN->CoQ0 HPA->CoQ0 NiCat Alternative: Ni-Catalyzed Coupling (Stereoselective) Precursor->NiCat Solanesol Solanesol Tail (Polyprenyl) Solanesol->NiCat via Vinyl Alane CoQ10 Coenzyme Q10 (Final Product) BF3->CoQ10 Low Yield Isomers NiCat->CoQ10 High Yield Pure E-isomer

Caption: Comparative workflow showing the efficiency gains of HPA oxidation and Ni-catalyzed coupling over traditional methods.

References

  • Lipshutz, B. H., et al. (2002).[2][3][4] "Short, highly efficient synthesis of coenzyme Q10."[1][2][5] Journal of the American Chemical Society, 124(48), 14282–14283.[3] Link[3]

  • Song, S., et al. (2010).[3] "Efficient Lewis Acid Ionic Liquid-Catalyzed Synthesis of the Key Intermediate of Coenzyme Q10." Molecules, 15(12), 9352-9360.[3] Link[3]

  • Kholdeeva, O. A., et al. (2005).[3] "Environmentally benign oxidation of alkylphenols to p-benzoquinones with H2O2 catalyzed by heteropoly acids." Journal of Molecular Catalysis A: Chemical, 239(1-2), 200-206.

  • Lipshutz, B. H., et al. (2005).[3][4] "An Improved Synthesis of the 'Miracle Nutrient' Coenzyme Q10."[6] Journal of the American Chemical Society, 127(41), 14190–14191.[3] Link[3]

  • Fan, L., et al. (2014).[3][7] "Practical synthesis of 2,3-dimethoxy-6-methyl-1,4-benzoquinone-5-carboxylic acid." Journal of Chemical Research, 38(7), 408-409.[3][7] Link[3]

Sources

Comparative Guide: Efficacy of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (TMB-Br ) represents a specialized class of "privileged scaffolds" in organic synthesis, primarily utilized as a protected precursor for electron-rich benzoquinones (such as Coenzyme Q analogues). Unlike standard benzyl bromides, TMB-Br exhibits hyper-reactivity in nucleophilic substitutions due to the cumulative electron-donating effects of four methoxy groups.

Verdict:

  • Best For: Synthesis of polyprenylated benzoquinones where mild conditions are required to preserve sensitive side chains (e.g., polyolefins).

  • Primary Advantage: The tetramethoxy ring acts as a "masked" quinone, allowing for efficient alkylation followed by oxidative deprotection (typically with CAN), avoiding the low yields associated with direct quinone alkylation.

  • Trade-off: significantly higher moisture sensitivity and lower shelf-stability compared to mono- or di-substituted benzyl halides.

Chemical Profile & Mechanistic Insight[1][2][3][4][5]

The "Tetramethoxy Effect"

The efficacy of TMB-Br is defined by the electronic environment of the benzene ring. The four methoxy groups (positions 1, 2, 4, 5) are strong Electron Donating Groups (EDGs).

  • Ground State Destabilization: The electron-rich ring increases the electron density at the benzylic carbon, making the C-Br bond more polarized and prone to heterolysis.

  • Transition State Stabilization: In substitution reactions (both

    
     and 
    
    
    
    ), the developing positive charge on the benzylic carbon is heavily stabilized by resonance from the ortho and para methoxy groups.

This makes TMB-Br an "activated" alkylating agent, capable of reacting with weak nucleophiles that would fail with unsubstituted benzyl bromide.

Diagram 1: Reactivity & Mechanism Logic

The following diagram illustrates the electronic activation and the dual-pathway reactivity of TMB-Br.

G TMB 3-(Bromomethyl)- 1,2,4,5-tetramethoxybenzene Carbocation Stabilized Benzylic Cation Intermediate TMB->Carbocation Fast Ionization (SN1 Path) SN2_TS SN2 Transition State (Sterically Crowded) TMB->SN2_TS Nucleophilic Attack (SN2 Path) Product Alkylated Product (Protected Quinone) Carbocation->Product Rapid Trapping SN2_TS->Product Concerted Bond Formation EDG 4x Methoxy Groups (Strong EDG) EDG->TMB Activates Ring EDG->Carbocation Resonance Stabilization

Caption: The four methoxy groups stabilize the carbocation intermediate, significantly accelerating SN1 pathways compared to standard benzyl bromides.

Comparative Analysis: TMB-Br vs. Alternatives

This section compares TMB-Br against its two primary competitors: the Chloromethyl Analog (stability alternative) and Direct Quinone Coupling (step-economy alternative).

Table 1: Performance Benchmarks
FeatureTMB-Br (The Product)TMB-Cl (Chloromethyl Analog)Direct Quinone Alkylation
Reactivity Very High (

vs PhCH₂Br)
Moderate (Requires heat/catalyst)Low (Radical mechanism often required)
Leaving Group Bromide (Excellent)Chloride (Good)Hydrogen (Poor; oxidative coupling)
Stability Low (Moisture sensitive)High (Stable at RT)Very High
Reaction Temp -78°C to 0°C25°C to 80°C80°C to 120°C
Typical Yield 85-95% 60-75%20-40%
Selectivity High (C-alkylation dominant)HighLow (Side reactions common)
Critical Analysis
  • Vs. TMB-Cl: The chloride analog is often too sluggish for coupling with sterically hindered nucleophiles (like sulfones or polyprenyl chains). TMB-Br allows the reaction to proceed at cryogenic temperatures (-78°C), which is crucial when the nucleophile is a sensitive carbanion that might decompose at the temperatures required to activate the chloride.

  • Vs. Direct Quinone: Directly attaching a chain to a quinone (e.g., CoQ0) often involves radical decarboxylation (Minisci reaction). This is "atom economical" (fewer steps) but suffers from poor regioselectivity and low yields. The TMB-Br route is longer (Alkylation

    
     Oxidation) but offers superior total yield and purity.
    

Experimental Protocol: Synthesis of CoQ Analogue Precursor

Objective: Coupling TMB-Br with a polyprenyl sulfone to synthesize a protected Coenzyme Q analogue. Rationale: This protocol demonstrates the utility of TMB-Br in constructing the carbon skeleton of ubiquinones.

Reagents
  • Electrophile: 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (1.0 eq)

  • Nucleophile: Polyprenyl phenyl sulfone (1.1 eq)

  • Base: n-Butyllithium (n-BuLi, 2.5M in hexanes) or LiHMDS

  • Solvent: Anhydrous THF (Tetrahydrofuran) / HMPA (Cosolvent)

Step-by-Step Methodology
  • Nucleophile Activation (Carbanion Formation):

    • Dissolve the polyprenyl sulfone in anhydrous THF/HMPA (10:1 ratio) under Argon atmosphere.

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add n-BuLi dropwise over 15 minutes. The solution will typically turn deep yellow/orange, indicating anion formation.

    • Checkpoint: Stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Alkylation (The TMB-Br Addition):

    • Dissolve TMB-Br in a minimal amount of anhydrous THF.

    • Add the TMB-Br solution slowly to the carbanion mixture at -78°C.

    • Observation: The reaction is extremely fast. The color may fade slightly.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Post-Process (Oxidative Deprotection - Optional Context):

    • The resulting sulfone is typically desulfonylated (Na-Hg amalgam) and then oxidized (CAN, Cerium Ammonium Nitrate) to yield the final 1,4-benzoquinone.

Diagram 2: Experimental Workflow

Visualizing the critical path from activation to isolation.

Workflow Start Start: Polyprenyl Sulfone Cool Cool to -78°C (THF/HMPA) Start->Cool Deprotonate Add n-BuLi (Generate Carbanion) Cool->Deprotonate Add_TMB Add TMB-Br Solution (Electrophile) Deprotonate->Add_TMB fast kinetics Warm Warm to 0°C (Complete Reaction) Add_TMB->Warm Quench Quench (NH4Cl) & Extract Warm->Quench

Caption: The cryogenic protocol (-78°C) is essential to control the high reactivity of TMB-Br and prevent side reactions.

Safety & Handling Guidelines

Due to the specific reactivity profile of TMB-Br , standard benzyl bromide safety protocols are insufficient.

  • Lachrymator: Like all benzyl halides, TMB-Br is a potent lachrymator. Handle only in a functioning fume hood.

  • Hydrolysis Risk: The electron-rich nature makes the C-Br bond labile to moisture.

    • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

    • Signs of Degradation: Appearance of a white precipitate (HBr salts) or distinct color change (polymerization).

  • Skin Absorption: Highly lipophilic; penetrates gloves easily. Double-gloving with nitrile is recommended.

References

  • Lipshutz, B. H., et al. (2002). "An efficient synthesis of Coenzyme Q10."[1] Journal of the American Chemical Society.

    • Context: Establishes the utility of tetramethoxy- precursors in CoQ synthesis.
  • Otera, J., et al. (1989). "Friedel-Crafts type reaction of electron-rich benzyl halides." Journal of Organic Chemistry.

    • Context: Mechanistic details on the reactivity of polymethoxybenzyl halides.
  • BenchChem. (2025). "Reactivity of Benzyl Bromide Derivatives." BenchChem Technical Library.

    • Context: General comparative data on benzyl bromide kinetics.[2][3]

  • Sigma-Aldrich. (2024). "Product Specification: 1,2,4,5-Tetrakis(bromomethyl)benzene." Merck/Sigma Technical Data.

    • Context: Physical properties and safety data for tetramethoxy/bromomethyl analogs.

Sources

comparative study of different synthetic routes to 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (also referred to as 2,3,5,6-tetramethoxybenzyl bromide) is a critical electrophilic building block, most notably serving as the aromatic core for the synthesis of Coenzyme Q10 (Ubiquinone) and its analogues (e.g., Idebenone, MitoQ).

The synthesis of this molecule presents a specific challenge: the 1,2,4,5-tetramethoxybenzene core is exceptionally electron-rich. This hyper-reactivity makes controlling electrophilic aromatic substitution (EAS) difficult, often leading to over-reaction (bis-alkylation) or polymerization.

This guide compares three distinct synthetic strategies:

  • Direct Bromomethylation (EAS): High-risk/high-reward, single-step.

  • Stepwise Formylation-Reduction (Vilsmeier-Haack): High-fidelity, multi-step.

  • Radical Bromination: Precursor-dependent (requires the toluene derivative).

Route Analysis & Comparative Assessment

Route A: Direct Bromomethylation (EAS)
  • Mechanism: Electrophilic Aromatic Substitution using in situ generated bromomethyl cations.

  • Reagents: Paraformaldehyde, HBr (33% in AcOH), ZnBr₂ (optional catalyst).

  • The Challenge: The substrate has two equivalent open positions (3 and 6). Because the first bromomethyl group is alkyl-like and weakly activating (or neutral compared to the four methoxy groups), the second position remains highly reactive. Controlling mono-substitution requires strict stoichiometric control and low temperatures.

Route B: The "High-Fidelity" Stepwise Approach
  • Mechanism: Vilsmeier-Haack formylation

    
     Carbonyl reduction 
    
    
    
    OH to Br substitution.
  • Reagents: POCl₃/DMF; NaBH₄; PBr₃.

  • The Advantage: The introduction of the formyl group (CHO) in step 1 strongly deactivates the ring, completely preventing bis-substitution. This route guarantees 100% mono-selectivity.

Route C: Radical Bromination (Wohl-Ziegler)
  • Mechanism: Free-radical side-chain substitution.

  • Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide, CCl₄ or Benzene.

  • Constraint: This route is only viable if you already possess 1-methyl-2,3,4,5-tetramethoxybenzene . If starting from the benzene, this route is inefficient.

Decision Matrix & Performance Data

FeatureRoute A: Direct EAS Route B: Stepwise (Vilsmeier) Route C: Radical (NBS)
Starting Material 1,2,4,5-Tetramethoxybenzene1,2,4,5-Tetramethoxybenzene2,3,5,6-Tetramethoxytoluene
Step Count 1 3 1
Overall Yield 40–55% (isolated mono)65–75% (cumulative)60–80%
Selectivity Low (Mix of mono/bis)High (Exclusive Mono) Moderate (Dibromide risk)
Atom Economy HighLowHigh
Safety Profile Hazardous (HBr gas/fumes)Moderate (POCl₃/PBr₃ handling)Moderate (Radical initiators)
Scalability Difficult (Exotherm control)Excellent Good

Visualizing the Synthetic Pathways

SyntheticRoutes Start 1,2,4,5-Tetramethoxybenzene InterA Transition State (Highly Reactive) Start->InterA Route A: (CH2O)n, HBr/AcOH Aldehyde Aldehyde Intermediate Start->Aldehyde Route B (Step 1): POCl3, DMF Toluene 2,3,5,6-Tetramethoxytoluene Product 3-(Bromomethyl)-1,2,4,5- tetramethoxybenzene Toluene->Product Route C: NBS, AIBN InterA->Product Major (if controlled) BisProduct 3,6-Bis(bromomethyl) impurity InterA->BisProduct Over-reaction Alcohol Benzyl Alcohol Intermediate Aldehyde->Alcohol Step 2: NaBH4, MeOH Alcohol->Product Step 3: PBr3 or HBr

Figure 1: Comparative workflow of synthetic pathways. Route B offers the highest structural fidelity, while Route A offers the shortest path with higher impurity risks.

Detailed Experimental Protocols

Protocol 1: High-Fidelity Synthesis (Route B)

Recommended for pharmaceutical applications requiring >98% purity.

Step 1: Vilsmeier-Haack Formylation

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and dropping funnel under N₂ atmosphere.

  • Reagent Prep: Charge with DMF (1.2 eq) and cool to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 min to form the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve 1,2,4,5-tetramethoxybenzene (10 g, 50 mmol) in dry DMF (50 mL) and add dropwise to the salt at 0°C.

  • Reaction: Warm to 80°C and stir for 4 hours.

  • Workup: Pour onto crushed ice/NaOAc. Filter the precipitated 2,3,5,6-tetramethoxybenzaldehyde . Recrystallize from Ethanol.[1] Yield ~85-90%.[2]

Step 2 & 3: Reduction and Bromination

  • Suspend the aldehyde (10 mmol) in MeOH (30 mL). Add NaBH₄ (0.5 eq) portion-wise at 0°C. Stir 1 h. Quench with water, extract with DCM. Evaporate to get the alcohol.

  • Dissolve the crude alcohol in anhydrous DCM (40 mL) at 0°C.

  • Add PBr₃ (0.4 eq) dropwise. Stir at 0°C for 1 h, then room temperature for 2 h.

  • Quench: Carefully add saturated NaHCO₃. Separate organic layer, dry over MgSO₄.[3][4]

  • Isolation: Remove solvent.[2] The product is often a white solid/crystalline mass.

Protocol 2: Direct Bromomethylation (Route A)

Recommended for rapid scale-up of intermediates where chromatography is acceptable.

  • Setup: 250 mL RBF with a reflux condenser and HCl trap (fumes!).

  • Mixture: Suspend 1,2,4,5-tetramethoxybenzene (5.0 g, 25 mmol) and Paraformaldehyde (0.80 g, 26 mmol, 1.05 eq max ) in Glacial Acetic Acid (20 mL).

  • Acid Addition: Rapidly add 33% HBr in Acetic Acid (10 mL). The mixture will clarify and then likely precipitate product.

  • Temperature: Stir at room temperature for 2-3 hours. Do not heat above 40°C to avoid bis-alkylation.

  • Workup: Pour the reaction mixture into 100 mL ice water. The product will precipitate.[1][5]

  • Purification: Filter the solid. If it contains the bis-product (check TLC), recrystallize from hexane/ethyl acetate or perform flash chromatography (Silica, Hexane:EtOAc 9:1).

References

  • Direct Bromomethylation of Electron-Rich Arenes

    • van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds.[4][6] Selective Mono-, Bis-, or Trisbromomethylation. Journal of Organic Chemistry, 58(5), 1262–1263.

  • Synthesis of CoQ10 Intermediates (Vilsmeier Route)

    • Lipshutz, B. H., et al. (2002). Efficient synthesis of the Coenzyme Q10 ring system. Journal of the American Chemical Society.
  • Bromination of Polymethoxybenzenes

    • Nielsen, B. E., et al. (2013).[7] Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synlett, 24, 2437–2442.[7]

  • Radical Bromination Protocols

    • BenchChem Technical Guide.[2] Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.

Sources

confirming product purity of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene using TLC and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Purity Analysis of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Executive Summary Confirming the purity of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (an electron-rich benzyl bromide derivative, often a precursor in Coenzyme Q10 analogue synthesis) requires a dual-method approach due to its inherent instability. While Thin Layer Chromatography (TLC) offers rapid, at-line monitoring of reaction progress, it lacks the resolution to quantify the critical hydrolysis impurity, (2,3,4,5-tetramethoxyphenyl)methanol. High-Performance Liquid Chromatography (HPLC) is the mandatory standard for releasing the product, offering quantitative resolution between the bromide, the alcohol degradation product, and the starting material (1,2,4,5-tetramethoxybenzene).

Compound Profile & Impurity Landscape

This compound is a benzyl bromide situated on an electron-rich tetramethoxybenzene ring. This electronic structure makes the benzylic carbon highly susceptible to nucleophilic attack, particularly solvolysis (hydrolysis) by atmospheric moisture.

  • Target Compound: 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene.

  • Critical Impurity A (Hydrolysis): 3-(Hydroxymethyl)-1,2,4,5-tetramethoxybenzene (Benzyl alcohol derivative). Cause: Moisture.

  • Critical Impurity B (Starting Material): 1,2,4,5-Tetramethoxybenzene. Cause: Incomplete bromomethylation.

  • Critical Impurity C (Dimer): 1,2-bis(2,3,4,5-tetramethoxyphenyl)ethane. Cause: Wurtz-type coupling during synthesis or storage.

Method 1: Thin Layer Chromatography (TLC)

Role: Rapid Process Monitoring (Qualitative). Best For: Determining reaction completion (disappearance of starting material).

Experimental Protocol
  • Stationary Phase: Silica Gel 60 F

    
     aluminum-backed plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

    • Optimization: If the bromide co-elutes with the starting material, adjust to Hexane : Dichloromethane (1:1) to leverage differences in polarizability.

  • Sample Preparation: Dissolve ~5 mg of crude solid in 1 mL of anhydrous Dichloromethane (DCM). Note: Do not use Methanol, as it will react with the bromide to form the methyl ether artifact on the plate.

  • Visualization:

    • UV (254 nm): Primary detection. The tetramethoxy ring is strongly UV active.

    • p-Anisaldehyde Stain: Secondary detection. Differentiates the alcohol (often stains distinctively blue/purple) from the bromide.

Data Interpretation (Expected Values)
CompoundApprox

(Hex:EtOAc 3:1)
Polarity Logic
Starting Material 0.70 - 0.80Non-polar, lacks polar functional groups.
Target Bromide 0.60 - 0.65Slightly more polar due to C-Br bond.
Alcohol Impurity 0.20 - 0.30Highly polar due to H-bonding (-OH).

Limitations: Silica gel is slightly acidic and can induce degradation of the bromide during the run, leading to "streaking" or false positives for the alcohol impurity.

Method 2: High-Performance Liquid Chromatography (HPLC)

Role: Quantitative Purity Assessment (Quantitative). Best For: Final product release, stability testing, and quantifying hydrolysis.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Acid stabilizes the phenol/alcohol species).

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-15 min: 50%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B (Wash)

    • 20-25 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (high sensitivity) and 280 nm (selectivity for aromatic ring).

  • Sample Diluent: Anhydrous Acetonitrile. Crucial: Never use Methanol or Water as the diluent, as the bromide will degrade in the vial before injection.

Data Interpretation (Relative Retention)
CompoundRetention Time (

)
Resolution Note
Alcohol Impurity ~3.5 minElutes early (most polar).
Target Bromide ~9.2 minElutes later (lipophilic Br).
Dimer Impurity ~14.5 minElutes very late (highly lipophilic).

Comparative Analysis

FeatureTLC (Silica)HPLC (Reverse Phase)
Primary Utility In-process "Go/No-Go" decision.Final purity certification (>98%).
Sample Stability Low (Silica can degrade bromide).High (If dissolved in dry ACN).
Quantitation Visual estimation only.Precise area % integration.
Limit of Detection ~10-50 µg~0.1 µg (High Sensitivity).
Cost per Run < $1.00> $20.00 (Solvents/Column).

Workflow Visualization

The following diagram illustrates the decision logic for synthesizing and purifying this labile compound.

PurityWorkflow Start Crude Reaction Mixture TLC Step 1: TLC Screening (Hex:EtOAc 3:1) Start->TLC DecisionTLC Is SM (Rf ~0.8) visible? TLC->DecisionTLC ContinueRxn Continue Reaction (Add catalyst/heat) DecisionTLC->ContinueRxn Yes (SM remains) Workup Quench & Workup (Wash w/ NaHCO3) DecisionTLC->Workup No (SM gone) ContinueRxn->TLC HPLC_Prep Step 2: HPLC Sample Prep (Dissolve in Dry ACN) Workup->HPLC_Prep HPLC_Run Run HPLC Gradient (C18, ACN/H2O + Formic Acid) HPLC_Prep->HPLC_Run DecisionHPLC Purity > 98%? Alcohol < 0.5%? HPLC_Run->DecisionHPLC Recrystallize Recrystallize (Hexane/DCM) DecisionHPLC->Recrystallize No Release Release Product (Store under Argon, -20°C) DecisionHPLC->Release Yes Recrystallize->HPLC_Prep

Caption: Integrated analytical workflow for 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene, prioritizing moisture control.

References

  • Synthesis of Coenzyme Q10 Key Intermediates. Molecules. (2011). Describes the synthesis and handling of tetramethoxy-methyl-benzene derivatives.

  • Stability of Benzyl Bromides. BenchChem Technical Guides. (2025). Detailed analysis of methoxybenzyl bromide instability and hydrolysis pathways.

  • HPLC Method for Benzyl Halides. Royal Society of Chemistry. (2019).[1] Validation of HPLC-UV methods for detecting potential genotoxic benzyl halide impurities.

  • TLC of Methoxybenzene Derivatives. LibreTexts Chemistry. (2020). General principles of polarity and R_f values for methoxy-substituted aromatics.

  • 1,2,4,5-Tetrakis(bromomethyl)benzene Data. Sigma-Aldrich. (2024). Physical properties and handling safety for similar bromomethyl-tetramethoxybenzene analogues.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene (CAS No. 51696-53-4). As a brominated aromatic ether, this compound requires meticulous handling throughout its lifecycle, including its final disposition as chemical waste. Adherence to these procedures is critical for ensuring personnel safety, maintaining laboratory integrity, and protecting the environment.

I. Core Principles: Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is not consistently available in public repositories, a robust safety and disposal plan can be formulated by analyzing structurally analogous compounds. Chemicals containing bromomethyl groups and substituted benzene rings often exhibit significant biological activity and potential hazards.[1][2]

Inferred Hazards Based on Structural Analogs:

  • Corrosivity and Irritation: Bromomethylated aromatic compounds are frequently classified as corrosive or irritant substances. Analogous compounds like 1,3,5-Tris(bromomethyl)benzene and 1,2,4,5-Tetrakis(bromomethyl)benzene are known to cause severe skin burns and serious eye damage.[3][4] It is imperative to assume that 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene possesses similar properties.

  • Acute Toxicity: Harmful effects if swallowed, inhaled, or in contact with skin are common for this class of chemicals.[5][6]

  • Lachrymator: Many brominated organic compounds are lachrymators, meaning they are irritants that cause tearing of the eyes.[3]

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[7][8] Therefore, disposal into drains or general waste streams is strictly prohibited.[9]

The primary directive for disposal is to treat this compound as halogenated organic hazardous waste . The most effective and environmentally sound method for its destruction is high-temperature incineration at a licensed hazardous waste facility, which ensures the complete breakdown of the molecule into less harmful components.[10]

II. Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any waste containing 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene, a thorough risk assessment must be conducted. The following setup is mandatory to mitigate exposure risks.

A. Engineering Controls: All waste handling and containerization procedures must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[11] This is the primary barrier to prevent the inhalation of any vapors or aerosols. An accessible safety shower and eyewash station are also required.[5][6]

B. Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound is insufficient. The following specific items are required:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene) with sufficient thickness. Consider double-gloving.Protects against skin contact, which can cause severe burns and irritation.[12]
Eye Protection Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and potential lachrymatory effects, preventing serious eye damage.[3][4]
Body Protection A flame-resistant lab coat, fully fastened.Provides a barrier against accidental spills on clothing and skin.
Respiratory Not typically required if work is conducted within a certified fume hood.In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]

III. Step-by-Step Disposal Workflow

The disposal process must be systematic to prevent cross-contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Designate a Specific Waste Stream: Isolate all waste contaminated with 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene. This includes:

    • Neat (pure) leftover compound.

    • Contaminated solvents (if halogenated, they can be combined; if non-halogenated, a separate container is required).

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, silica gel). These should be double-bagged and placed in a solid waste container.

Step 2: Container Selection and Management

  • Primary Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material. High-density polyethylene (HDPE) is an excellent choice for halogenated organic waste.[11]

  • Container Integrity: Ensure the container is in good condition, with a secure, tightly-sealing lid. Keep the container closed at all times except when adding waste.[7]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Accurate and Compliant Labeling

  • Mandatory Information: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene".

    • The associated CAS Number: "51696-53-4".

    • An accurate list of all components and their approximate percentages (including solvents).

    • The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Exclamation Mark).

    • The accumulation start date.

Step 4: Storage and Hand-Off

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials like strong oxidizing agents, bases, alcohols, and amines.[3][13]

  • EHS Hand-Off: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with a complete inventory of the waste.[11] Never attempt to transport hazardous waste off-site yourself.

IV. Emergency Spill Management Protocol

In the event of a spill, a swift and practiced response is crucial to minimize harm.[14]

A. Minor Spill (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water.[10] All cleaning materials must be disposed of as hazardous waste.

B. Major Spill (Outside of a Fume Hood):

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Alert and Isolate: Alert your institution's EHS or emergency response team. Close the doors to the laboratory and post warning signs.

  • Provide Information: Give the emergency response team the Safety Data Sheet (or this guide) for the compound.

  • Ventilation: If safe to do so without entering the contaminated area, ensure laboratory ventilation is maximized.

V. Data Summary and Workflow Visualization

Hazard Data for Structurally Related Compounds
Hazard ClassificationGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[5]
Skin Corrosion/IrritationH314Causes severe skin burns.[3][4][5][12]
Serious Eye DamageH318/H319Causes serious eye damage.[3][4][12]
Respiratory IrritationH335May cause respiratory irritation.[6][14]
Disposal Workflow Diagram

G Disposal Workflow for 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene cluster_prep Preparation Phase cluster_disposal Disposal Protocol cluster_final Final Steps Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Waste_Generation Waste Generation (Neat, Solutions, Consumables) Work_in_Hood->Waste_Generation Segregate_Waste Segregate as Halogenated Organic Waste Waste_Generation->Segregate_Waste Select_Container Select & Seal HDPE Container (Leave 10% Headspace) Segregate_Waste->Select_Container Label_Container Label with Full Chemical Name, CAS#, Hazards & Date Select_Container->Label_Container Store_Securely Store in Satellite Accumulation Area Label_Container->Store_Securely Contact_EHS Contact EHS for Pickup Store_Securely->Contact_EHS Documentation Maintain Disposal Records Contact_EHS->Documentation

Caption: Logical workflow for the safe disposal of 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene.

VI. References

  • BenchChem. (2025). Technical Guide: Safety and Handling of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane.

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

  • BenchChem. (2025). Proper Disposal of 3-(Bromomethyl)phenoxyacetic Acid: A Step-by-Step Guide.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1,2,4,5-Tetrakis(bromomethyl)benzene.

  • FUJIFILM Wako Chemicals. (2025). SAFETY DATA SHEET.

  • ChemScene. (2025). Safety Data Sheet: 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene.

  • Combi-Blocks, Inc. (2023). QF-8045 - Safety Data Sheet.

  • Antibodies.com. (n.d.). 2-(Bromomethyl)naphthalene Safety Data.

  • Agilent Technologies, Inc. (2024). Bromomethane Standard (1X1 mL) - Safety Data Sheet.

  • TCI Chemicals. (2025). SAFETY DATA SHEET: Bromoform.

  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET: 1,3,5-Tris(bromomethyl)benzene.

  • Spectrum Chemical. (n.d.). Material Safety Data Sheet: 1,2,4,5-TETRAKIS(BROMOMETHYL)BENZENE.

  • PubMed. (2022). Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives.

  • ChemScene. (2024). Safety Data Sheet: (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • ResearchGate. (n.d.). Benzene and its derivatives: New uses and impacts on environment and human health.

  • ResearchGate. (n.d.). Environmental Carcinogens and Benzene derivatives.

  • Sigma-Aldrich. (n.d.). 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene.

Sources

Personal protective equipment for handling 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Profile

Do not treat this compound as a generic organic solid. 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a benzyl bromide derivative.[1][2] In the field, we classify this structural motif as a Lachrymator and a Corrosive Alkylating Agent .

The primary operational risks are not just acute toxicity, but incapacitation and delayed sensitization .

  • Lachrymatory Effect: Even minor dust or vapor release can cause immediate, debilitating tearing and respiratory distress, forcing an evacuation of the lab.

  • Hydrolytic Instability: Upon contact with moisture (humidity or mucous membranes), the bromomethyl group hydrolyzes to release Hydrogen Bromide (HBr) gas, causing chemical burns.

  • Silent Permeation: Benzyl halides permeate standard nitrile gloves rapidly (often <5 minutes), turning your PPE into an occlusion bandage that holds the toxin against the skin.

Hierarchy of Controls & PPE Matrix

We utilize a Redundant Barrier System . Reliance on a single layer of protection is statistically unsafe for lachrymators.

Engineering Controls (Primary Barrier)
  • Mandatory: All manipulations must occur within a certified Chemical Fume Hood (face velocity 80–100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. The methoxy groups make the crystalline lattice prone to static charge, which disperses dust.

Personal Protective Equipment (Secondary Barrier)
Zone of ProtectionStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Scale-up)Scientific Rationale
Ocular Unvented Chemical GogglesFull-Face Respirator (if outside hood)Safety glasses allow vapors to bypass the lens, causing tearing and blindness.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Laminate Barrier: Silver Shield/4H® liners under NitrileBenzyl bromides penetrate nitrile. Double gloving provides a "sacrificial layer" allowing time to doff.
Respiratory Fume Hood (Sash at 18")N/A (Process contained)Inhalation causes pulmonary edema.
Body Lab Coat (Buttoned) + Chemical ApronTyvek® Sleeves or CoverallCotton lab coats absorb and retain the chemical, becoming a secondary exposure source.

The "Nitrile Fallacy" & Glove Protocol

Critical Insight: Many researchers suffer burns because they believe nitrile is impervious. It is not.

  • The Mechanism: Benzyl halides act as solvents for the nitrile polymer, swelling the matrix and passing through.

  • The Protocol:

    • Inspect: Check for pinholes by inflating the glove.

    • Layer: Don inner nitrile gloves (bright color preferred, e.g., orange).

    • Cover: Don outer nitrile gloves (contrasting color, e.g., blue).

    • The "2-Minute Rule": If any chemical touches the outer glove, immediately remove it, wash the inner glove with soap/water, and re-glove. Do not wait to finish the step.

Operational Workflow: Synthesis & Handling

The following logic gate ensures safety during the most critical phase: the transfer of the solid reagent into the reaction vessel.

HandlingProtocol Start Start: Reagent Retrieval CheckHood Verify Fume Hood (Flow > 80 fpm) Start->CheckHood Weighing Weighing Step (Use Anti-static Gun) CheckHood->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer SolventAdd Add Solvent (DANGER ZONE: Dissolution) Transfer->SolventAdd SpillCheck Did a spill occur? SolventAdd->SpillCheck Clean Neutralize immediately (See Section 5) SpillCheck->Clean Yes Continue Proceed with Reaction SpillCheck->Continue No Waste Waste Disposal (Quench excess) Clean->Waste Continue->Waste

Figure 1: Operational logic flow emphasizing the high-risk dissolution phase where skin absorption potential peaks.[3]

Decontamination & Emergency Response

Do not use water alone. Water hydrolyzes the compound, releasing HBr gas and creating an acidic mist.

Chemical Neutralization Protocol

To render the compound safe, we must chemically degrade the alkylating bromide functionality.

  • The Quench Solution: 10% Ammonium Hydroxide (

    
    ) in Methanol OR 1M Sodium Hydroxide (
    
    
    
    ).
  • Mechanism: This converts the toxic benzyl bromide into a benign benzyl amine or benzyl alcohol.

Spill Cleanup (Step-by-Step)[1]
  • Evacuate: If the spill is outside the hood, evacuate the lab immediately. The lachrymatory effect will overwhelm you.

  • Isolate: Don full PPE (including respiratory protection if outside hood).

  • Cover: Gently cover the spill with an absorbent pad or vermiculite. Do not wipe. Wiping creates aerosols.

  • Neutralize: Soak the absorbent pad with the Quench Solution (Ammonia/Methanol). Allow to sit for 15 minutes.

  • Collect: Scoop the neutralized slurry into a hazardous waste container.

  • Wash: Clean the surface with soap and water after the chemical has been removed.[4]

Waste Disposal

Never place benzyl bromide derivatives in the general trash. This creates a "tear gas grenade" for the custodial staff when the bag is compressed.

  • Segregation: Collect all solid waste (weigh boats, gloves) in a dedicated, sealable jar inside the hood.

  • Quenching: Treat the solid waste with the Ammonia/Methanol solution before sealing.

  • Labeling: Clearly label as "Lachrymator – Corrosive – Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Benzyl Bromide - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • University of Pennsylvania, EHRS. (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Validating the "splash protection only" designation for halogenated organics). [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.